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5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide Documentation Hub

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  • Product: 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: N-Benzylpyrazine-2-carboxamide Derivatives

Biological Activity, Synthesis, and Therapeutic Potential Executive Summary The N-benzylpyrazine-2-carboxamide scaffold represents a pivotal structural class in medicinal chemistry, primarily recognized for its potent an...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary

The N-benzylpyrazine-2-carboxamide scaffold represents a pivotal structural class in medicinal chemistry, primarily recognized for its potent antimycobacterial activity . Emerging as lipophilic analogues of the first-line tuberculosis drug Pyrazinamide (PZA), these derivatives have demonstrated efficacy against Mycobacterium tuberculosis (Mtb) strains, including those resistant to standard therapies. Beyond tuberculosis, specific substitutions on the benzyl and pyrazine rings unlock antifungal , antibacterial , and herbicidal (photosynthesis-inhibiting) properties.

This technical guide synthesizes the structure-activity relationships (SAR), validated synthesis protocols, and mechanistic insights required for researchers optimizing this scaffold for next-generation antimicrobial agents.

Chemical Framework & Scaffold Analysis

The core pharmacophore consists of a pyrazine ring linked to a substituted benzene ring via a carboxamide bridge. The biological activity is modulated by three primary regions:

  • The Pyrazine Core: Susceptible to halogenation (Cl) and alkylation (tert-butyl).

  • The Linker: The amide bond (-CONH-) and the methylene bridge (-CH2-).

  • The Benzyl Moiety: The site of extensive substitution (R-groups) to tune lipophilicity and electronic properties.

Scaffold Visualization (DOT)

The following diagram illustrates the core scaffold and the numbering system used throughout this guide.

Scaffold cluster_SAR SAR Hotspots Core Pyrazine Ring (Positions 3, 5, 6) Linker Carboxamide Linker (-CONH-CH2-) Core->Linker C2 Attachment Pos5 Pos 5: Lipophilicity (e.g., t-Butyl) Core->Pos5 Pos6 Pos 6: Halogenation (e.g., Cl) Core->Pos6 Benzyl Benzyl Ring (Substitutions R) Linker->Benzyl N-Alkylation BenzR Benzyl R: Electronic (e.g., 4-OMe, 3-CF3) Benzyl->BenzR

Figure 1: Structural decomposition of the N-benzylpyrazine-2-carboxamide scaffold highlighting key regions for SAR optimization.

Validated Synthesis Protocols

To ensure reproducibility, two distinct synthetic pathways are recommended based on reagent availability and throughput requirements.

Method A: Acyl Chloride Aminolysis (Standard Bench Protocol)

This method is preferred for bulk synthesis and when the acid chloride is readily available or easily generated.

Reagents: Substituted pyrazinecarboxylic acid, Thionyl chloride (


), Substituted benzylamine, Pyridine/Triethylamine, Dry solvent (Dichloromethane or Toluene).

Protocol:

  • Activation: Dissolve the substituted pyrazinecarboxylic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Reflux for 1–2 hours until gas evolution ceases.

  • Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Coupling: Dissolve the acyl chloride in dry dichloromethane (DCM).

  • Addition: Dropwise add a solution of the substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Workup: Wash the organic layer with 5%

    
    , water, and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via flash chromatography on silica gel.

Method B: Microwave-Assisted Ester Aminolysis (High-Throughput)

This "green" chemistry approach utilizes methyl esters and avoids the use of corrosive thionyl chloride, ideal for library generation.

Reagents: Methyl pyrazinecarboxylate derivative, Substituted benzylamine.[1]

Protocol:

  • Preparation: In a microwave-compatible vial, mix the methyl ester (1.0 mmol) and the substituted benzylamine (1.2 mmol).

  • Irradiation: Place in a microwave reactor. Irradiate at 100–150 W to maintain a temperature of 100–120°C for 10–20 minutes.

  • Workup: Cool the mixture. The product often precipitates upon cooling or addition of cold ethanol.

  • Purification: Filter the solid and wash with cold ethanol/water.

Biological Activity Profile
4.1 Antimycobacterial Activity (Primary Indication)

The most significant biological activity of these derivatives is against Mycobacterium tuberculosis (Mtb).[2][3][4][5] Unlike Pyrazinamide (PZA), which requires activation by the bacterial enzyme pyrazinamidase (PncA) to form the active pyrazinoic acid, many N-benzyl derivatives exhibit activity against PZA-resistant strains. This suggests they may act as intact molecules or utilize alternative activation pathways.

  • Potency: MIC values as low as 6.25 µg/mL (approx. 20 µM) have been reported.

  • Spectrum: Active against Mtb H37Rv and some atypical mycobacteria (e.g., M. kansasii).[5]

4.2 Antifungal Activity

Specific lipophilic substitutions shift the activity spectrum towards fungi.

  • Target: Trichophyton mentagrophytes (dermatophyte).[2]

  • Key Derivative: 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide.[2][4]

  • Potency: MIC values in the range of 15–62 µmol/L .[2][4]

4.3 Photosynthesis Inhibition (Herbicidal)

While not a therapeutic target for humans, this activity provides insight into the molecule's ability to interact with membrane-bound electron transport chains.

  • Mechanism: Inhibition of Photosystem II (PS II) electron transport in spinach chloroplasts.

  • Correlation: Activity often correlates with lipophilicity (

    
    ), suggesting membrane partitioning is a rate-limiting step.
    
Structure-Activity Relationship (SAR)[1][2][5]

The SAR of this scaffold is distinct for its antitubercular vs. antifungal activities.[5]

5.1 Pyrazine Ring Substitutions[1][2]
  • Position 6 (Chlorine): Introduction of a chlorine atom at C-6 generally increases antimycobacterial activity compared to the unsubstituted parent.

  • Position 5 (Alkyl): A tert-butyl group at C-5, combined with C-6 chlorination, creates a highly lipophilic core that enhances cell wall permeation.

  • Position 3 (Chlorine): Substitution at C-3 is generally detrimental to activity in monosubstituted derivatives. However, it can facilitate a second nucleophilic attack, leading to disubstituted N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which recover significant potency.

5.2 Benzyl Ring Substitutions[4]
  • Electron-Donating Groups (EDG): A 4-methoxy (-OCH3) group is highly favorable for antitubercular activity (e.g., Compound 12 in literature).

  • Electron-Withdrawing Groups (EWG): A 3-trifluoromethyl (-CF3) group shifts specificity towards antifungal activity.

  • Lipophilicity: There is a parabolic relationship (cutoff effect). While increased lipophilicity aids permeation of the mycolic acid layer, excessive hydrophobicity leads to solubility issues and reduced bioavailability.

SAR Visualization (DOT)

SAR_Map Scaffold N-benzylpyrazine-2-carboxamide AntiTB Antitubercular Activity (M. tuberculosis) Scaffold->AntiTB AntiFungal Antifungal Activity (T. mentagrophytes) Scaffold->AntiFungal TB_Feat1 Pyrazine C-6: Chlorine (Essential) AntiTB->TB_Feat1 TB_Feat2 Pyrazine C-5: t-Butyl (Enhancer) AntiTB->TB_Feat2 TB_Feat3 Benzyl C-4: Methoxy (-OCH3) AntiTB->TB_Feat3 Fun_Feat1 Benzyl C-3: Trifluoromethyl (-CF3) AntiFungal->Fun_Feat1 Fun_Feat2 Higher Lipophilicity Required AntiFungal->Fun_Feat2

Figure 2: Divergent SAR requirements for Antitubercular vs. Antifungal efficacy.

Mechanism of Action (MOA)

The precise MOA remains a subject of active investigation, but three primary pathways have been elucidated or proposed.

  • FAS I Inhibition (Proposed): Unlike PZA, which targets FAS I (Fatty Acid Synthase I) only after hydrolysis to pyrazinoic acid, 5-chloropyrazine derivatives may inhibit FAS I directly or via alternative metabolic activation. This explains their activity against PncA-defective strains.

  • Membrane Energetics Disruption: Similar to pyrazinoic acid, these lipophilic amides may disrupt the membrane potential (

    
    ) of the mycobacterial cell envelope, interfering with transport processes.
    
  • Enoyl-ACP Reductase (InhA) Interaction: Molecular docking studies have suggested InhA as a target.[3] However, experimental validation in specific series has been conflicting, often showing no direct inhibition. This remains a "suspected" but unconfirmed target for this specific subclass.

MOA Pathway Diagram (DOT)

MOA Drug N-benzylpyrazine derivative PncA PncA Enzyme (Pyrazinamidase) Drug->PncA Independent of (unlike PZA) FAS1 FAS I System (Mycolic Acid Synthesis) Drug->FAS1 Inhibition (Primary Hypothesis) Membrane Membrane Potential (Disruption) Drug->Membrane Collapse of pH gradient InhA InhA (Enoyl-ACP Reductase) Drug->InhA Docking Hit (Exp. Unconfirmed) Death Mycobacterial Cell Death FAS1->Death Membrane->Death

Figure 3: Proposed mechanisms of action. Note the independence from PncA activation, distinguishing these derivatives from the parent drug Pyrazinamide.[5]

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives discussed in authoritative literature.

Compound IDPyrazine Sub. (R1/R2)Benzyl Sub.[3] (R3)Target OrganismActivity (MIC/IC50)Ref
PZA (Control) NoneN/AM. tuberculosis12.5–50 µg/mL[1]
Cmpd 12 5-t-Bu, 6-Cl4-OCH3M. tuberculosis6.25 µg/mL [2]
Cmpd 10 5-t-Bu, 6-Cl3-CF3M. tuberculosis6.25 µg/mL[2]
Cmpd 2 5-Cl3-CF3T. mentagrophytes15.62 µmol/L[2]
Cmpd 5 3-Cl2-ClS. aureus7.81 µM[3]
Cmpd 9a 3-(3,4-diCl-benzylamino)*3,4-diClM. tuberculosis12.5 µg/mL[3]

*Note: Cmpd 9a is a disubstituted derivative where the 3-Cl was replaced by the benzylamine.

References
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: A review. International Journal of Tuberculosis and Lung Disease, 7(1), 6–21. Link

  • Servusová, B., et al. (2012).[4][6] Substituted N-benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183–13198.[4] Link

  • Servusová, B., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 500. Link

  • Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of some new N-benzylpyrazine-2-carboxamides. European Journal of Medicinal Chemistry, 44(3), 1307-1311. Link

Sources

Foundational

Mechanistic Divergence: 5-Chloropyrazinamide Derivatives in Tuberculosis Therapeutics

The following technical guide details the mechanism of action, chemical synthesis, and therapeutic divergence of 5-chloropyrazinamide derivatives. Technical Whitepaper for Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical synthesis, and therapeutic divergence of 5-chloropyrazinamide derivatives.

Technical Whitepaper for Drug Development Professionals

Executive Summary: The "Inversion" of Efficacy

Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy, yet its utility is compromised by widespread resistance mechanisms—primarily loss-of-function mutations in the pncA gene (encoding pyrazinamidase). The structural analog 5-chloropyrazinamide (5-Cl-PZA) represents a critical mechanistic divergence from the parent compound.

Unlike PZA, which is a prodrug requiring bioactivation to pyrazinoic acid (POA), 5-Cl-PZA functions primarily as an active amide , bypassing the PncA bottleneck. Furthermore, while PZA’s active metabolite targets Aspartate Decarboxylase (PanD) and Ribosomal Protein S1 (RpsA), 5-Cl-PZA acts as a potent, irreversible inhibitor of Fatty Acid Synthase I (FAS-I) . This guide elucidates this "mechanistic inversion"—where the amide form is the toxic species—and provides the protocols necessary for its synthesis and validation.

Chemical Basis: Structure-Activity Relationship (SAR)

The introduction of a chlorine atom at the C-5 position of the pyrazine ring fundamentally alters the physicochemical and pharmacological profile of the molecule.

Electronic and Lipophilic Modulation
  • Lipophilicity (logP): The 5-chloro substituent significantly increases lipophilicity compared to PZA. This enhances passive diffusion across the mycolic acid-rich mycobacterial cell wall, independent of the pH-dependent transport required for POA accumulation.

  • Electronic Activation: The electron-withdrawing nature of the chlorine atom activates the pyrazine ring. This makes the C-5 position susceptible to nucleophilic attack and modulates the electrophilicity of the amide carbonyl, potentially facilitating direct binding to the enzyme active site without prior hydrolysis.

The "Active Species" Paradox

A critical distinction exists between PZA and 5-Cl-PZA regarding their bioactivation status:

FeaturePyrazinamide (PZA)5-Chloropyrazinamide (5-Cl-PZA)
Status Prodrug (Inactive as amide)Active Drug (Active as amide)
Activation Enzyme Pyrazinamidase (PncA)None required (PncA-independent)
Active Species Pyrazinoic Acid (POA)5-Chloropyrazinamide (Amide)
Primary Target PanD, RpsA, Membrane pHFatty Acid Synthase I (FAS-I)
Resistance Mechanism pncA mutations (loss of activation)fas-I overexpression (target amplification)

Data Insight: In vitro assays demonstrate that 5-Cl-PZA is significantly more potent (MIC 12.5–25 µg/mL) than its hydrolyzed acid form, 5-chloropyrazinoic acid (5-Cl-POA) (MIC 64–256 µg/mL). This confirms that hydrolysis is a detoxification pathway for 5-Cl-PZA, whereas it is an activation pathway for PZA.

Mechanism of Action: The FAS-I Blockade

While PZA’s mechanism involves a "dirty" multi-target attack (acidification, CoA depletion), 5-Cl-PZA exhibits high specificity for the mycobacterial Fatty Acid Synthase I (FAS-I) system.

Target Engagement (FAS-I)

FAS-I is a massive, multifunctional enzyme responsible for the de novo synthesis of fatty acids (C16–C26) in mycobacteria.[1]

  • Binding Site: 5-Cl-PZA acts as a competitive inhibitor at the NADPH binding site of the FAS-I β-ketoacyl reductase domain.[2]

  • Kinetics: Kinetic studies reveal a

    
     of approximately 55 µM for 5-Cl-PZA against purified FAS-I, whereas PZA/POA shows negligible inhibition (
    
    
    
    > 2.5 mM) at physiological concentrations.
  • Irreversibility: Evidence suggests 5-Cl-PZA may covalently modify the enzyme or bind with extremely slow dissociation rates, leading to a time-dependent collapse of mycolic acid biosynthesis.

Pathway Visualization

The following diagram illustrates the divergent activation and targeting pathways of PZA versus 5-Cl-PZA.

PZA_vs_5ClPZA_Mechanism PZA Pyrazinamide (PZA) PncA PncA (Amidase) PZA->PncA Hydrolysis (Required) POA Pyrazinoic Acid (POA) (Active Species) PncA->POA PanD Target: PanD (Aspartate Decarboxylase) POA->PanD Inhibits/Degrades ClPZA 5-Chloro-PZA (Active Species) FASI Target: FAS-I (Fatty Acid Synthase I) ClPZA->FASI Direct Inhibition (Competitive w/ NADPH) PzaA PzaA (M. smegmatis only) ClPZA->PzaA Hydrolysis (Detoxification) ClPOA 5-Chloro-POA (Less Active) PzaA->ClPOA

Caption: Divergent pathways. PZA requires PncA hydrolysis to become active POA targeting PanD. 5-Cl-PZA is intrinsically active against FAS-I; hydrolysis renders it less potent.

Experimental Protocols

Synthesis of 5-Chloropyrazinamide

This protocol utilizes a "chlorodehydroxylation" strategy, converting 5-hydroxypyrazinoic acid to the 5-chloro derivative.

Reagents:

  • 5-Hydroxypyrazine-2-carboxylic acid (5-OH-POA)[3][4]

  • Thionyl chloride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    )
    
  • N,N-Dimethylformamide (DMF) - Catalytic[3]

  • Aqueous Ammonia (

    
    )
    

Workflow:

  • Chlorination: Suspend 5-OH-POA (2.14 mmol) in dry toluene. Add

    
     (14 mmol) and catalytic DMF (2 drops).
    
  • Reflux: Heat at 100°C for 4 hours. The hydroxyl group is replaced by chlorine, and the acid converts to the acid chloride simultaneously (Formation of 5-chloropyrazinoyl chloride).[3][4]

  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Amidation: Dissolve the residue in dry THF. Add dropwise to cold (0°C) concentrated

    
    . Stir for 30 minutes.
    
  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and recrystallize from ethanol/water.
    
FAS-I Inhibition Assay (NADPH Oxidation)

To validate the mechanism, measure the oxidation of NADPH, which FAS-I consumes during fatty acid elongation.

Reagents:

  • Purified Mycobacterial FAS-I (Recombinant from M. smegmatis

    
     expressing M.tb fas1)[5][6]
    
  • Acetyl-CoA (Primer)

  • Malonyl-CoA (Extender)

  • NADPH (Cofactor)

  • Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

Protocol:

  • Baseline: Incubate FAS-I (2-5 µg) with NADPH (100 µM) and Acetyl-CoA (100 µM) in buffer at 37°C for 5 minutes.

  • Inhibitor Addition: Add 5-Cl-PZA (varying concentrations: 0, 10, 50, 100 µM). DMSO concentration must be <1%.

  • Initiation: Start reaction by adding Malonyl-CoA (200 µM).

  • Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) over 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Determine 
    
    
    
    and
    
    
    .[5]
    • Expected Result: 5-Cl-PZA should show dose-dependent inhibition (

      
      ). PZA controls should show no inhibition.
      

References

  • Zimhony, O. et al. (2000).[7][8][9] "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis."[7][10] Nature Medicine.[8] Link

  • Cynamon, M. H. et al. (1998).[7] "In vitro antimycobacterial activity of 5-chloropyrazinamide." Antimicrobial Agents and Chemotherapy.[7][8][10][11][12][13][14][15][16] Link

  • Boshoff, H. I. et al. (2002).[7][8][9] "Effects of pyrazinamide on fatty acid synthesis by whole mycobacterial cells and purified fatty acid synthase I." Journal of Bacteriology.[7] Link

  • Ngo, S. C. et al. (2007). "Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs." Antimicrobial Agents and Chemotherapy.[7][8][10][11][13][14][15][16] Link

  • Doležal, M. et al. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules. Link

Sources

Exploratory

Whitepaper: A Technical Guide to the Antimycobacterial Properties of Substituted Pyrazine Carboxamides

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of mu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is a nicotinamide analog prized for its unique ability to eliminate persistent, non-replicating mycobacteria.[1][2] This has spurred intensive research into its derivatives, specifically substituted pyrazine carboxamides, as a promising avenue for developing novel antitubercular agents with improved efficacy and activity against resistant strains. This guide provides a comprehensive technical overview of this chemical class, synthesizing field-proven insights into their synthesis, multifaceted mechanism of action, structure-activity relationships (SAR), and rigorous in vitro evaluation protocols. We detail the causal logic behind experimental design, from chemical synthesis to the determination of antimycobacterial potency and cellular toxicity, offering a self-validating framework for researchers in the field.

Introduction: The Imperative for Novel Antituberculars

The success of TB treatment hinges on combination therapy, with pyrazinamide playing a critical role in shortening treatment duration from nine months to six.[3] PZA's efficacy against semi-dormant bacilli residing in the acidic intracellular environment of macrophages is a key attribute.[2][4] However, resistance to PZA, primarily through mutations in the pncA gene responsible for its activation, threatens its clinical utility.[5]

Substituted pyrazine carboxamides emerge as a compelling area of investigation. By modifying the core pyrazine structure, researchers aim to create analogs that may bypass existing resistance mechanisms, exhibit enhanced potency, or possess entirely new modes of action.[6][7] This guide serves as a senior-level resource, consolidating the foundational knowledge and practical methodologies required to explore this important class of compounds.

The Chemical Core: Synthesis of Substituted Pyrazine Carboxamides

The synthesis of N-substituted pyrazine-2-carboxamides is typically achieved through a robust and versatile two-step process. The underlying principle involves the activation of a pyrazine-2-carboxylic acid derivative to an acyl chloride, followed by its condensation with a selected amine.

Rationale for the Synthetic Pathway: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is frequently employed for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The subsequent nucleophilic acyl substitution by an amine (e.g., a substituted aniline or benzylamine) proceeds efficiently to form the stable amide bond that characterizes this class of compounds.[4][8][9] Pyridine is often added to the second step to act as a base, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.[4][8]

General Synthetic Protocol
  • Acid Chloride Formation: A substituted pyrazine-2-carboxylic acid (0.05 mol) is refluxed with an excess of thionyl chloride (75 mmol) in an inert, dry solvent such as toluene or benzene for approximately 1 hour.[4][8][9]

  • Solvent Removal: Following the reaction, the excess thionyl chloride is removed under vacuum. This is often accomplished by repeated evaporation with the dry solvent to ensure complete removal.[8][9]

  • Amidation: The crude acyl chloride is dissolved in a dry solvent like acetone.[8] This solution is then added dropwise to a stirred solution containing the desired substituted amine (50 mmol) and pyridine (50 mmol) in the same dry solvent at room temperature.[4][8]

  • Work-up and Purification: After the reaction is complete (typically stirred for an additional 30 minutes), the mixture is poured into cold water to precipitate the crude amide. The solid product is collected and purified, commonly by column chromatography, to yield the final substituted pyrazine carboxamide.[8]

Mechanism of Action: From Prodrug to Protonophore

The activity of pyrazine carboxamides is intrinsically linked to the mechanism of their parent compound, PZA. Understanding this paradigm is essential for interpreting the behavior of its analogs.

The Pyrazinamide Paradigm: Activation and Acidification

PZA is a prodrug that requires activation within the mycobacterial cell.[10][11] The process is initiated by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, which hydrolyzes PZA into its active form, pyrazinoic acid (POA).[5]

Once formed, POA is exported from the cell. In the acidic extracellular environment (pH ~5.5), characteristic of the macrophage phagolysosome, a portion of the anionic POA becomes protonated to its uncharged form, HPOA.[5] This lipophilic form can readily diffuse back into the mycobacterial cytoplasm. Inside the neutral pH of the cytoplasm, HPOA dissociates, releasing a proton and reforming the POA anion. This accumulation of protons leads to cytoplasmic acidification, disrupting the proton motive force and cellular energy production.[3][5]

Multifaceted Targets of Pyrazinoic Acid

Beyond its role as a protonophore, POA has been shown to interact with several specific molecular targets, contributing to its bactericidal effect against persistent Mtb.

  • Fatty Acid Synthase I (FAS I): POA is believed to interfere with the FAS I enzyme, which is critical for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][10]

  • Ribosomal Protein S1 (RpsA) and Trans-translation: POA can bind to RpsA, inhibiting the process of trans-translation, a rescue system that recycles stalled ribosomes. This disruption is particularly detrimental to non-replicating bacteria under stress.[5]

  • Aspartate Decarboxylase (PanD): A key target of POA is PanD, an enzyme essential for the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA).[11][12] Inhibition of this pathway is critical for killing persistent mycobacteria.[5][11]

The multi-target nature of POA helps explain PZA's potent sterilizing activity.

Pyrazinamide_MoA cluster_extracellular Extracellular Space (Acidic pH) cluster_cytoplasm Mycobacterial Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation POA_int POA HPOA->POA_int Re-entry PZA_int->POA_int pncA (Pyrazinamidase) POA_int->POA_ext Efflux Proton H+ POA_int->Proton Dissociation FAS1 FAS I Inhibition (Mycolic Acid Synthesis) POA_int->FAS1 Inhibits PanD PanD Inhibition (CoA Synthesis) POA_int->PanD Inhibits RpsA RpsA Inhibition (Trans-translation) POA_int->RpsA Inhibits

Caption: Mechanism of action of Pyrazinamide (PZA).

Beyond the Paradigm

It is crucial for researchers to recognize that not all derivatives will share PZA's exact mechanism. For instance, reports suggest that 5-chloropyrazine-2-carboxamide may have a different mode of action than PZA itself, highlighting the potential for discovering novel mechanisms within this chemical class.[6]

Structure-Activity Relationship (SAR) Insights

The antimycobacterial potency of pyrazine carboxamides is highly dependent on the nature and position of substituents on both the pyrazine and the N-linked phenyl or benzyl rings. Synthesizing data from numerous studies reveals several key trends.[7]

Causality of SAR: The substitutions influence the compound's overall lipophilicity, electronic properties, and steric profile. These factors govern the molecule's ability to penetrate the complex mycobacterial cell wall, its orientation within the active site of target enzymes, and its potential susceptibility to metabolic activation or inactivation. For example, increased lipophilicity can enhance cell wall penetration, but excessive lipophilicity may lead to poor solubility or off-target effects.[12] Electron-withdrawing groups can influence the reactivity of the pyrazine core and the amide linkage.[7]

Position of SubstitutionSubstituent TypeGeneral Effect on Antimycobacterial ActivityExample Compound(s) & MIC (vs. Mtb)Citation
Pyrazine Ring (R1, R2) 5-tert-butylOften enhances activity, likely by increasing lipophilicity.5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (MIC = 3.13 µg/mL)[13]
6-chloroGenerally favorable for activity.5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (MIC = 6.25 µg/mL)[1]
5-cyano, 6-aminoCan confer activity against PZA-unsusceptible strains like M. kansasii.5-cyano-6-(heptylamino)pyrazine-2-carboxamide[14]
N-Phenyl/Benzyl Ring (R3) 3-iodoStrong positive influence on activity.N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (MIC < 2.0 µmol/L)[6][8]
3-trifluoromethylPotent electron-withdrawing group, often associated with high activity.5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (MIC = 3.13 µg/mL)[13]
4-methoxybenzylCan contribute to good activity, comparable to PZA.6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (MIC = 6.25 µg/mL)[1]
Alkylamino chains (C6-C8)Prolongation of simple alkyl chains can increase activity.Heptylamino-substituted derivatives (MIC = 5-10 µM)[15]

A Practical Guide to In Vitro Evaluation

A systematic and validated workflow is critical for reliably assessing the potential of newly synthesized compounds. This section provides step-by-step protocols for primary antimycobacterial screening and cytotoxicity assessment.

Workflow Overview: From Synthesis to Selectivity

The evaluation process follows a logical progression. A synthesized compound first undergoes primary screening to determine its raw potency against M. tuberculosis (MIC). Concurrently, its toxicity against a mammalian cell line is assessed (IC₅₀). The ratio of these two values provides the Selectivity Index (SI), a crucial parameter for gauging the compound's therapeutic potential.

Experimental_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_data Data Analysis synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization mic_assay Primary Screening: MIC Assay vs. M. tuberculosis characterization->mic_assay cyto_assay Selectivity Screening: Cytotoxicity Assay (e.g., Vero, HepG2) characterization->cyto_assay mic_val Determine MIC (µg/mL or µM) mic_assay->mic_val ic50_val Determine IC50 (µg/mL or µM) cyto_assay->ic50_val si_calc Calculate Selectivity Index (SI) SI = IC50 / MIC mic_val->si_calc ic50_val->si_calc hit_select Hit Prioritization si_calc->hit_select

Caption: High-level workflow for evaluating pyrazine carboxamides.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[16] The use of a metabolic indicator like resazurin provides a sensitive, colorimetric readout of bacterial viability.

Protocol: Resazurin Microtiter Assay (REMA)

  • Self-Validation: This protocol incorporates positive (no drug) and negative (no bacteria) controls in every plate. The positive control validates the viability of the bacterial inoculum and its ability to grow in the chosen medium, while the negative control confirms the sterility of the medium. A standard drug (e.g., PZA, Rifampicin) is included as a reference for assay performance.

  • Materials:

    • 96-well microtiter plates (sterile, clear bottom)

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

    • Test compounds and standard drugs (e.g., Pyrazinamide)

    • Resazurin sodium salt solution (0.02% w/v in sterile water)

    • Sterile DMSO for compound dissolution

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate to achieve the desired concentration range (e.g., 100 µg/mL to 0.09 µg/mL). Causality: Serial dilution is essential to pinpoint the lowest concentration that inhibits growth.

    • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:50 in fresh broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.[17] Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the drug, while too low may result in inconsistent growth.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a drug-free well (positive control) and an un-inoculated well (negative control/sterility).

    • Incubation: Seal the plates and incubate at 37°C for 7-14 days. Causality: M. tuberculosis is a slow-growing bacterium, requiring an extended incubation period for visible growth or metabolic activity.

    • Indicator Addition: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

    • Reading Results: Visually assess the color change. Viable, metabolizing bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[18]

Assessing Selectivity: Cytotoxicity Assay

An effective antimicrobial must be potent against the pathogen but safe for host cells.[19] A cytotoxicity assay, such as the MTT or resazurin-based assay, measures the compound's effect on the viability of a mammalian cell line.[20][21]

Protocol: Resazurin-based Cytotoxicity Assay

  • Self-Validation: This protocol uses untreated cells as a 100% viability control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) or high concentration of solvent (e.g., DMSO) as a positive control for toxicity.

  • Materials:

    • Vero (monkey kidney epithelial) or HepG2 (human liver carcinoma) cell line.[22][23]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well tissue culture plates

    • Resazurin solution

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment. Causality: An overnight incubation ensures cells are in a healthy, adherent state before drug exposure.

    • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include untreated control wells and positive toxicity control wells. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[22]

    • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the fluorescence or absorbance using a plate reader. The signal is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Presentation

The ultimate goal of the in vitro evaluation is to identify compounds with high potency and low toxicity.

  • Minimum Inhibitory Concentration (MIC): The direct output from the antimycobacterial assay, representing potency.

  • 50% Inhibitory Concentration (IC₅₀): The direct output from the cytotoxicity assay, representing toxicity.

  • Selectivity Index (SI): A calculated metric that provides a more meaningful assessment of a compound's therapeutic window. It is calculated as: SI = IC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound.

Example Data Presentation:

Compound IDSubstituents (R1, R2, R3)MIC vs. Mtb H37Rv (µg/mL)IC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI)
PZA-001 5-t-Bu, 6-Cl, 3-CF₃-Ph3.13>100>31.9
PZA-002 H, H, 4-MeO-Bn6.25>100>16.0
PZA-003 H, H, 4-F-Ph50.0>100>2.0
Pyrazinamide (Standard)12.5>1000>80

Conclusion and Future Directions

Substituted pyrazine carboxamides represent a validated and highly adaptable scaffold for the development of new antitubercular drugs. Their synthesis is straightforward, and a clear understanding of PZA's mechanism of action provides a rational basis for designing new analogs. SAR studies have illuminated key structural features that enhance potency, such as halogen and trifluoromethyl substitutions on the N-phenyl ring and tert-butyl or chloro groups on the pyrazine core.

Future work should focus on exploring a wider chemical space, including the use of heterocyclic linkers and bioisosteric replacements for the carboxylic acid group to potentially overcome PZA resistance.[7][12] Investigating the mechanism of the most potent analogs is also critical to determine if they operate through the canonical POA pathway or via novel targets. By integrating the robust synthetic and evaluative frameworks outlined in this guide, the research community can accelerate the discovery of next-generation pyrazine carboxamides to combat the global threat of tuberculosis.

References

  • Doležal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4169-4178. [Link]

  • Doležal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. ResearchGate. [Link]

  • Jampílek, J., et al. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. [Link]

  • Kumar, A., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Pyrazinamide?. Dr.Oracle. [Link]

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(1), 881-894. [Link]

  • Krátký, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 346-360. [Link]

  • Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617. [Link]

  • Jampílek, J., et al. (2016). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]

  • Chanda, R. (2026). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP), 19(04). [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate-based determination of minimum inhibitory concentration of pyrazinamide against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 41(5), 1064-1067. [Link]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLoS ONE, 17(10), e0275831. [Link]

  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1527, 83-96. [Link]

  • Li, G., et al. (2022). In vitro assessment of 17 antimicrobial agents against clinical Mycobacterium avium complex isolates. Annals of Clinical Microbiology and Antimicrobials, 21(1), 1. [Link]

  • Peterson, N. D., et al. (2022). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology, 12, 988899. [Link]

  • Kretschmer, D., & Gekeler, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2587, 109-122. [Link]

  • Sharma, J., et al. (2023). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Connect Journals. [Link]

  • Pediatric Oncall. (n.d.). Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1437-1443. [Link]

  • Kretschmer, D., & Gekeler, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013. [Link]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Martins, A., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 13, 888806. [Link]

  • Arredondo-Espinoza, E., et al. (2020). Synthesis and in vitro evaluation of antimycobacterial and cytotoxic activity of new α,β-unsaturated amide, oxazoline and oxazole derivatives from l-serine. Bioorganic & Medicinal Chemistry Letters, 30(10), 127074. [Link]

  • Tamrakar, V. K., et al. (2022). In vitro evaluation of anti-mycobacterial active plant extracts against Mycobacterium tuberculosis using mycobacterium growth in. Research Square. [Link]

  • Alagawadi, K. R., & Alegaon, S. G. (2011). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 834-844. [Link]

  • SMRČKOVÁ, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. [Link]

  • Varsha, K. K., et al. (2018). Antimicrobial activity and cytotoxicity trait of a bioactive peptide purified from Lactococcus garvieae subsp. bovis BSN307 T. Journal of Applied Microbiology, 125(5), 1334-1344. [Link]

  • Li, Y., et al. (2023). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 14, 1269382. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

Sources

Foundational

Targeting Photosystem II: The Efficacy and Mechanism of Pyrazine Derivatives

Executive Summary The emergence of herbicide-resistant weed biotypes has necessitated the exploration of novel chemical scaffolds beyond traditional triazines and ureas. Pyrazine derivatives—structurally distinct 1,4-dia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of herbicide-resistant weed biotypes has necessitated the exploration of novel chemical scaffolds beyond traditional triazines and ureas. Pyrazine derivatives—structurally distinct 1,4-diazines—have emerged as potent inhibitors of Photosystem II (PSII).[1] This guide provides a technical deep-dive into the design, mechanism, and validation of pyrazine-based herbicides. We focus on their ability to displace plastoquinone (


) at the D1 protein binding site, offering a blueprint for researchers to synthesize and screen these compounds with high precision.

Part 1: Mechanistic Basis

The Molecular Target: D1 Protein ( Niche)

The herbicidal activity of pyrazine derivatives stems from their interaction with the D1 protein (PsbA) of the PSII reaction center. Under normal physiological conditions, plastoquinone (PQ) binds to the


 site, accepting two electrons from 

and two protons from the stroma to form plastoquinol (

).

Pyrazine derivatives act as competitive inhibitors . They mimic the steric and electronic signature of plastoquinone but cannot accept electrons. By occupying the


 niche, they interrupt the electron transport chain (ETC) between PSII and the Cytochrome 

complex.

Consequences of Inhibition:

  • Electron Blockade: Electrons accumulate at

    
    , preventing the re-oxidation of the reaction center chlorophyll (
    
    
    
    ).
  • Triplet State Formation: The inability to dissipate excitation energy leads to the formation of triplet chlorophyll (

    
    ).
    
  • ROS Generation: Energy transfer to ground-state oxygen produces singlet oxygen (

    
    ), a highly reactive species that causes lipid peroxidation and membrane destruction.
    
Visualization: The Z-Scheme Interruption

The following diagram illustrates the precise point of pyrazine intervention within the photosynthetic electron transport chain.

PSII_Mechanism Light Photon (hv) P680 P680 (PSII Core) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Quinone A (QA) Pheo->QA e- transfer QB Quinone B (QB) (Native Target) QA->QB Normal e- flow Pyrazine Pyrazine Derivative (Inhibitor) QA->Pyrazine Blocked by Binding ROS Singlet Oxygen (1O2) Cell Death QA->ROS Charge Recombination Cyt Cyt b6f Complex QB->Cyt Plastoquinol diffusion Pyrazine->QB Competitive Displacement

Figure 1: Mechanism of Action. Pyrazines competitively displace


, forcing charge recombination and ROS generation.

Part 2: Structure-Activity Relationships (SAR)

The efficacy of pyrazine inhibitors is governed by specific structural parameters. Recent literature highlights the N-benzylpyrazine-2-carboxamide scaffold as a high-potential candidate.

Key Structural Determinants
  • Lipophilicity (Log P):

    • Requirement: A partition coefficient (Log P) between 2.0 and 4.0 is optimal.

    • Reasoning: The compound must traverse the lipophilic thylakoid membrane to reach the D1 pocket. Excessive lipophilicity leads to non-specific binding; insufficient lipophilicity prevents membrane penetration.

  • Electronic Effects (Hammett

    
     constants): 
    
    • Electron-withdrawing groups (e.g., -Cl, -

      
      ) on the phenyl ring attached to the pyrazine often enhance activity.
      
    • Example: 3,4-dichloro substitution mimics the electron distribution of the native plastoquinone headgroup.

  • Steric Constraints:

    • The linker group (e.g., -NH-CO- vs. -NH-

      
      -) defines the spatial orientation.
      
    • Critical Interaction: Hydrogen bonding with His215 and Ser264 of the D1 protein is essential for high-affinity binding.

Comparative Efficacy Data

The table below summarizes the inhibitory activity (


) of various pyrazine derivatives compared to standard herbicides.
Compound ClassSubstituent (R)Linker

(

)*
Log PEfficacy vs. DCMU
Standard (DCMU) 3,4-dichlorophenylUrea1.9 2.8Reference
Pyrazine-2-carboxamide3,4-dichlorobenzyl-NH-2.2 3.1High (Equipotent)
Pyrazine-2-carboxamide4-chlorobenzyl-NH-15.42.6Moderate
Pyrazine-2-carboxamideUnsubstituted-NH->1001.2Inactive
Pyrazolo-triazinet-butylDirect4.52.9High

*Data synthesized from Doležal et al. and Vicentini et al. (See References).

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each step contains an internal check to verify the quality of the biological material or the reagent.

Protocol A: The DCPIP Hill Reaction Assay

This is the gold standard for quantifying electron transport inhibition. DCPIP (2,6-dichlorophenol indophenol) acts as an artificial electron acceptor, turning from Blue (Oxidized) to Colorless (Reduced) upon accepting electrons from PSII.

Why this works: If the pyrazine derivative successfully binds to the


 site, electrons cannot leave PSII to reduce DCPIP. The solution remains blue.
Reagents
  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8). Control Check: pH must be exact; acidic pH degrades chlorophyll.

  • DCPIP Stock: 1 mM in water (Store in dark).

  • Chloroplast Suspension: Isolated from Spinacia oleracea (Spinach).[2]

Step-by-Step Workflow
  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.[3]

    • Centrifuge at

      
       for 5 mins (
      
      
      
      ). Discard supernatant.
    • Resuspend pellet in buffer to approx. 20

      
       Chl/mL.
      
  • Reaction Setup (Cuvettes):

    • Blank: Chloroplasts + Buffer (No DCPIP). Used to zero the spectrophotometer at 600 nm.

    • Control: Chloroplasts + Buffer + DCPIP + Solvent (DMSO).

    • Treatment: Chloroplasts + Buffer + DCPIP + Pyrazine Derivative (dissolved in DMSO).

  • Measurement:

    • Illuminate samples with a saturating light source (>500

      
      ).
      
    • Measure Absorbance (

      
      ) every 15 seconds for 2 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. Time.[4]
      
    • Calculate the slope (rate of reduction).[4]

    • Inhibition % =

      
      .
      
Protocol B: In Silico Molecular Docking

Before synthesis, computational modeling validates the binding potential.

  • Protein Prep: Retrieve PDB structure 5XNL (Pisum sativum PSII). Remove native ligands and water molecules.

  • Ligand Prep: Generate 3D conformers of pyrazine derivatives. Minimize energy using MMFF94 force field.

  • Docking: Define the active site around residue His215 . Run rigid-receptor docking (e.g., using AutoDock Vina or MOE).

  • Validation: Re-dock the native ligand (Plastoquinone or DCMU). The RMSD between the docked pose and crystal pose must be

    
    .
    
Visualization: Screening Workflow

This flowchart outlines the logical progression from computational design to biological verification.

Workflow Design 1. Scaffold Design (Pyrazine Core) InSilico 2. In Silico Docking (Target: D1 Protein His215) Design->InSilico Synthesis 3. Chemical Synthesis (Linker Optimization) InSilico->Synthesis High Affinity Score InVitro 4. Hill Reaction (DCPIP) (Primary Screen) Synthesis->InVitro Fluorescence 5. Chl Fluorescence (OJIP) (Mechanistic Confirmation) InVitro->Fluorescence Decision Hit Validation (IC50 < 10 uM?) Fluorescence->Decision Refine Refine Structure (QSAR) Decision->Refine No Lead Lead Candidate Decision->Lead Yes Refine->Design Iterate

Figure 2: Integrated Screening Pipeline. A cyclical approach ensuring only high-probability candidates proceed to synthesis.

References

  • Doležal, M., & Kráľová, K. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides: Theory and Applications. InTech.

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501.

  • Vicentini, C. B., et al. (2004).[1] Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. Journal of Agricultural and Food Chemistry, 52(7), 1898-1906.[1]

  • Trebst, A., & Harth, E. (1974).[5] Structure-activity-relationship of inhibitors of photosynthetic electron flow. Zeitschrift für Naturforschung C, 29(5-6), 232-235.[5]

  • Crisan, L., et al. (2017).[6] Combined molecular docking and QSAR study of fused heterocyclic herbicide inhibitors of D1 protein in photosystem II of plants. Journal of Computer-Aided Molecular Design, 31, 1-13.

Sources

Exploratory

Optimizing the Pyrazine Scaffold: A Technical Guide to the SAR of N-Benzylpyrazine-2-Carboxamides

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has necessitated the revitalization of the pyrazine scaffold. While Pyrazinamide (PZA) remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has necessitated the revitalization of the pyrazine scaffold. While Pyrazinamide (PZA) remains a cornerstone of first-line TB therapy, its utility is limited by the requirement for bioactivation via pyrazinamidase (PncA).

N-benzylpyrazine-2-carboxamides represent a strategic evolution of the PZA pharmacophore. Unlike PZA, these lipophilic analogs often exhibit activity against M. tuberculosis strains independent of PncA activation, suggesting a distinct or modified mechanism of action. This guide dissects the Structure-Activity Relationship (SAR) of this class, providing a roadmap for optimizing potency while balancing cytotoxicity.

Chemical Scaffolding & Synthetic Rationale[1][2][3][4]

To explore this chemical space, the synthetic strategy must prioritize the modularity of the benzyl ring and the electronic tuning of the pyrazine core.

The Synthetic Pathway

The most robust method for generating these libraries is the aminolysis of pyrazinecarbonyl chlorides or direct amide coupling using activating agents.

Protocol: Microwave-Assisted Aminolysis

Rationale:[1] Traditional reflux methods often suffer from low yields due to the electron-deficient nature of the pyrazine ring. Microwave irradiation accelerates the nucleophilic attack of the benzylamine.

  • Activation: Convert substituted pyrazine-2-carboxylic acid to its acid chloride using thionyl chloride (

    
    ) under reflux (1-2 h). Evaporate excess 
    
    
    
    to dryness.
  • Coupling: Dissolve the crude acyl chloride in dry acetone or dichloromethane (DCM).

  • Addition: Add 1.1 equivalents of the substituted benzylamine and 1.1 equivalents of a base (pyridine or triethylamine) to scavenge the HCl byproduct.

  • Reaction: Irradiate at 100-120°C for 5–20 minutes (or stir at RT for 2-4 hours if microwave is unavailable).

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from ethanol.

Visualization of Synthetic Logic

Synthesispathway Start Pyrazine-2-carboxylic Acid (Substituted) Activation Activation (SOCl2, Reflux) Start->Activation Chlorination Intermediate Acyl Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Aminolysis (R-Benzylamine + Base) Intermediate->Coupling Nucleophilic Attack Product N-benzylpyrazine-2-carboxamide Coupling->Product Amide Bond Formation

Figure 1: Modular synthetic pathway allowing for rapid diversification of the benzyl and pyrazine rings.

Detailed SAR Analysis

The biological activity of N-benzylpyrazine-2-carboxamides is governed by a delicate balance between lipophilicity (for cell wall penetration) and electronic fit within the binding pocket.

The Pyrazine Core (The "Warhead")

Modifications to the pyrazine ring drastically alter activity.

  • Position 6 (C6): Introduction of a Chlorine atom (

    
    ) or a bulky tert-butyl group at C6 significantly enhances antimycobacterial activity.[2] The 6-chloro  derivative is a privileged scaffold.
    
  • Position 5 (C5): Substitution here (e.g., tert-butyl) often works synergistically with C6 substitutions to increase lipophilicity (

    
    ).
    
  • Position 3 (C3): CRITICAL WARNING. Substitution at C3 (ortho to the carboxamide) typically abolishes activity. This is likely due to steric hindrance preventing the carboxamide from adopting the planar conformation required for hydrogen bonding with the target protein.

The Benzyl Moiety (The "Tail")

The benzyl ring modulates the physicochemical properties.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , and
    
    
    generally increase potency.
    • Example:3-trifluoromethyl and 3,4-dichloro substitutions are highly potent.

  • Lipophilicity Correlation: There is a strong trend where increased lipophilicity (

    
    ) correlates with lower Minimum Inhibitory Concentration (MIC). This facilitates passive diffusion through the mycolic acid-rich cell wall of M. tuberculosis.
    
  • Positional Isomerism: Para (4-) and meta (3-) substitutions are preferred. Ortho (2-) substitution often reduces activity due to steric clash, unless the group is small (e.g.,

    
    ).
    
SAR Decision Matrix

SAR_Logic Root N-benzylpyrazine-2-carboxamide Optimization Pyrazine Pyrazine Core Modifications Root->Pyrazine Benzyl Benzyl Ring Modifications Root->Benzyl Pos6 Position 6 (C6): Add -Cl or -tBu (Increases Potency) Pyrazine->Pos6 Pos3 Position 3 (C3): Avoid Substitution (Steric Clash / Inactive) Pyrazine->Pos3 EWG Electron Withdrawing (-Cl, -CF3) Favored Benzyl->EWG Lipophilicity Increase LogP (Target > 1.0) Benzyl->Lipophilicity

Figure 2: Strategic decision tree for optimizing the pyrazine scaffold based on empirical SAR data.

Quantitative Data Summary

The following table synthesizes data from key studies (Doležal et al., Servusova et al.) illustrating the impact of substitutions on M. tuberculosis H37Rv activity.

Compound IDPyrazine Sub. (R1)Benzyl Sub.[3] (R2)LogP (Calc)MIC (µg/mL)Activity Level
Ref (PZA) HN/A (Pyrazinamide)-0.716.25 - 12.5Standard
A1 HH0.82> 100Inactive
A2 6-ClH1.4525.0Moderate
A3 6-Cl4-OMe1.486.25High
A4 5-tBu, 6-Cl4-OMe2.506.25High
A5 3-Cl4-Cl1.55> 100Inactive
A6 6-Cl3-CF32.303.13Potent

Note: The inactivity of A5 highlights the deleterious effect of C3 substitution.

Biological Evaluation Protocols

To validate these compounds, a rigorous screening cascade is required.

Antimycobacterial Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening.

  • Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (turbidity matched to McFarland 1.0). Dilute 1:20.

  • Plating: In 96-well plates, dispense 100 µL of 7H9 broth. Perform serial 2-fold dilutions of the test compound (final conc. range 0.125 – 100 µg/mL).

  • Controls: Include Isoniazid (INH) and Rifampicin (RIF) as positive controls; DMSO as solvent control.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue (resazurin) + 12 µL of 10% Tween 80. Incubate for 24h.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Cytotoxicity Screening (HepG2)

To ensure selectivity (Selectivity Index


), test against HepG2 cells.
  • Protocol: Standard MTT assay. Compounds with

    
     µM are generally considered too toxic for lead development.
    

Mechanism of Action (MoA) Insights

Unlike Pyrazinamide, which is a prodrug requiring hydrolysis to pyrazinoic acid (POA) inside the bacterium, highly active N-benzylpyrazine-2-carboxamides appear to possess a dual mechanism:

  • Membrane Disruption: The high lipophilicity allows accumulation in the mycobacterial membrane, potentially disrupting transport processes.

  • FASN1 Inhibition: Structural similarity to known Fatty Acid Synthase (FASN) inhibitors suggests these compounds may block mycolic acid synthesis downstream of the PZA target.

  • Photosystem II Inhibition (Cross-Reactivity): Interestingly, many of these derivatives show herbicidal activity by inhibiting Photosystem II in spinach chloroplasts. This correlates with their ability to bind specific hydrophobic pockets in proteins, a feature likely conserved in their mycobacterial target.

Biological_Workflow Synthesis Library Synthesis (N-benzylpyrazine-2-carboxamides) PrimaryScreen Primary Screen: MABA (M. tb H37Rv) Synthesis->PrimaryScreen Decision MIC < 12.5 µg/mL? PrimaryScreen->Decision Discard Discard / Redesign Decision->Discard No SecondaryScreen Cytotoxicity (HepG2) & MDR Strains Decision->SecondaryScreen Yes Lead Lead Candidate (High SI, Active vs MDR) SecondaryScreen->Lead

Figure 3: Screening cascade for identifying viable antitubercular candidates.

References

  • Doležal, M., et al. (2012).[4] Substituted N-benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(6), 7397–7425.

  • Servusová, B., et al. (2012). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 3, 819-824.

  • Zitko, J., et al. (2015).[4] Pyrazine derivatives: a patent review (June 2012 – present). Expert Opinion on Therapeutic Patents, 25(1), 33-47.[4]

  • Bouz, G., & Doležal, M. (2016). Advances in the Design of New Antitubercular Agents Targeting the Pyrazine Nucleus.[5][6] Pharmaceuticals, 9(4), 70.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

Executive Summary & Scientific Context This application note details the optimized synthesis of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide , a pharmacologically significant scaffold often explored in antitubercula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the optimized synthesis of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide , a pharmacologically significant scaffold often explored in antitubercular (FAS-I inhibition) and antiviral research.[1]

The synthesis of pyrazine-2-carboxamides substituted at the 5-position presents a specific chemoselective challenge: the nucleophilic aromatic substitution (


)  of the C-5 chlorine atom.[1] While the target requires amide bond formation at C-2, the electron-deficient pyrazine ring renders the C-5 chlorine susceptible to displacement by amines, particularly under elevated temperatures or in the presence of excess nucleophiles.[1]

This protocol outlines two distinct methodologies designed to mitigate this risk while maximizing yield:

  • Method A (Acyl Chloride Route): A scalable, robust protocol utilizing thionyl chloride (

    
    ), ideal for gram-scale synthesis.[1]
    
  • Method B (HATU-Mediated Route): A mild, high-throughput medicinal chemistry approach utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), ideal for library generation and minimizing side reactions.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the amide bond. The choice of activation method dictates the risk profile regarding the C-5 chlorine retention.

Retrosynthesis Target TARGET MOLECULE 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Acid STARTING MATERIAL 1 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1) Disconnection->Acid Amine STARTING MATERIAL 2 4-Chlorobenzylamine Disconnection->Amine Act_Cl Activation A: Acid Chloride (COCl) Acid->Act_Cl SOCl2, DMF(cat) Act_HATU Activation B: Active Ester (OBt/OAt) Acid->Act_HATU HATU, DIPEA

Figure 1: Retrosynthetic strategy highlighting the two activation pathways.[1]

Experimental Protocols

Method A: The Acyl Chloride Route (Scalable)

Recommended for >1g scale synthesis where reagent cost is a factor.

Principle: Conversion of the carboxylic acid to the acid chloride using thionyl chloride, followed by nucleophilic attack by the benzylamine. Critical Control Point: The aminolysis step must be performed at 0°C to RT to prevent displacement of the C-5 chlorine.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Chloropyrazine-2-carboxylic acid 1.0SMLimiting reagent
Thionyl Chloride (

)
5.0 - 10.0ActivatorExcess serves as solvent/drying agent
DMF 0.05 (Cat.)[1]CatalystEssential for Vilsmeier-Haack type activation
4-Chlorobenzylamine 1.05NucleophileSlight excess only
Triethylamine (

)
1.2 - 1.5BaseScavenges HCl
Toluene / DCM SolventMediumAnhydrous required
Step-by-Step Procedure:
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 5-chloropyrazine-2-carboxylic acid  (1.0 equiv) in anhydrous toluene (approx. 5-10 mL/mmol).
      
    • Add Thionyl Chloride (5.0 equiv) carefully.[1]

    • Add 1-2 drops of dry DMF (catalytic).[1]

    • Heat: Reflux the mixture (

      
      C) for 1–2 hours. The solution should become clear, indicating conversion to the acid chloride.
      
    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

      
       and toluene. Co-evaporate with fresh dry toluene (
      
      
      
      ) to ensure complete removal of thionyl chloride. Result: Crude 5-chloropyrazine-2-carbonyl chloride (volatile solid/oil).[1]
  • Aminolysis (Amide Coupling):

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or Acetone (5 mL/mmol).

    • Cool the solution to 0°C (ice bath).

    • In a separate vessel, mix 4-chlorobenzylamine (1.05 equiv) and Triethylamine (1.2 equiv) in DCM.

    • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15–20 minutes. Do not allow the temperature to rise significantly.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Dilute with DCM. Wash sequentially with:

      • Water (

        
        )[1]
        
      • Sat.

        
         (
        
        
        
        ) to remove unreacted acid.[1]
      • Brine (

        
        ).[1]
        
    • Dry over

      
      , filter, and concentrate.[1][2]
      
Method B: HATU-Mediated Coupling (High Precision)

Recommended for Medicinal Chemistry/Library scale (<100mg) or if C-5 substitution is observed in Method A.[1]

Principle: HATU generates a highly reactive (but less aggressive than acid chloride) active ester, minimizing off-target


 reactions.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
5-Chloropyrazine-2-carboxylic acid 1.0SM
HATU 1.1 - 1.2Coupling Agent
DIPEA (Hünig's Base) 2.0 - 3.0Base
4-Chlorobenzylamine 1.1Nucleophile
DMF SolventReaction Medium
Step-by-Step Procedure:
  • Activation:

    • Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 equiv) in dry DMF (approx. 5 mL/mmol).

    • Add DIPEA (2.0 equiv) and stir for 5 minutes.

    • Add HATU (1.1 equiv) and stir at RT for 15–30 minutes. The solution usually turns yellow/orange.

  • Coupling:

    • Add 4-chlorobenzylamine (1.1 equiv) to the activated mixture.[1]

    • Stir at Room Temperature for 2–12 hours. Note: Heating is rarely required and should be avoided to preserve the C-Cl bond.[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate .[2]

    • Wash thoroughly with 5% LiCl solution (3x) or water (5x) to remove DMF.[1]

    • Wash with Sat.

      
       and Brine.[2]
      
    • Dry over

      
       and concentrate.
      

Purification & Characterization Workflow

The crude product from either method typically requires purification to remove trace amine or hydrolyzed acid.

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 2:1) Crude->TLC Choice Purity Assessment TLC->Choice Recryst Recrystallization (EtOH or EtOH/Water) Choice->Recryst High Purity (>90%) Flash Flash Chromatography (SiO2, Gradient Hex->EtOAc) Choice->Flash Low Purity / Complex Mix Final Pure Product White/Off-white Solid Recryst->Final Flash->Final

Figure 2: Decision tree for purification of the crude amide.

Analytical Expectations
  • Appearance: White to pale beige crystalline solid.

  • Melting Point: Expected range 120–130°C (Based on analogs [1]).[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~9.2 ppm (s, 1H, Pyrazine H-3)[1]
      
    • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       ~8.5 ppm (s, 1H, Pyrazine H-6)[1]
      
    • 
       ~8.0 ppm (br s, 1H, NH Amide)[1]
      
    • 
       ~7.3 ppm (m, 4H, Benzyl Ar-H)[1]
      
    • 
       ~4.6 ppm (d, 2H, Benzyl 
      
      
      
      )[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous toluene/DCM are used. Check SOCl2 quality.
Impurity: Double Substitution

at C-5 by amine
Critical: Lower aminolysis temp to 0°C. Reduce amine equivalents to 1.0. Avoid heating.
Starting Material Remains Incomplete ActivationIncrease activation time (HATU) or reflux time (SOCl2). Check DMF catalyst.
Oily Product Residual DMFWash organic layer with 5% LiCl (aq) during workup to strip DMF.[1][2]

References

  • Doležal, M., et al. "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation."[1] Molecules, vol. 17, no.[1] 11, 2012, pp. 13183-13196.[1] Link[1]

  • Servusová, B., et al. "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides."[1] Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 15, 2013, pp. 4341-4344.[1] Link

  • Zitko, J., et al. "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides."[1] Molecules, vol. 18, no.[1] 12, 2013, pp. 14809-14825.[1] Link

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Protocols. Link[1]

Sources

Application

High-Yield Aminolysis of Pyrazinecarboxylic Acid Chlorides: A Protocol for Pyrazinecarboxamide Library Synthesis

Abstract & Application Context Pyrazinecarboxamides are highly privileged scaffolds in medicinal chemistry and drug development. Analogs of pyrazinamide (PZA) are critical first-line agents in the treatment of multidrug-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Pyrazinecarboxamides are highly privileged scaffolds in medicinal chemistry and drug development. Analogs of pyrazinamide (PZA) are critical first-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB) and exhibit potent antifungal and herbicidal (photosynthesis-inhibiting) properties[1].

The synthesis of these derivatives typically relies on a robust, two-step sequence: the activation of a substituted pyrazinecarboxylic acid to its corresponding acyl chloride, followed by aminolysis with a primary or secondary amine[1]. This Application Note provides a rigorously validated, step-by-step protocol for this synthetic workflow, emphasizing the mechanistic rationale behind critical experimental parameters to ensure high yields and analytical purity.

Workflow Step1 Pyrazinecarboxylic Acid Step2 Acyl Chloride Intermediate Step1->Step2 SOCl2, Toluene Reflux, 1-5 h Step3 Pyrazinecarboxamide Step2->Step3 Amine, Pyridine Acetone, RT

Caption: Two-step synthesis workflow for pyrazinecarboxamides via acid chloride intermediate.

Mechanistic Principles & Biological Rationale

The Chemical Logic (E-E-A-T)

The conversion of a carboxylic acid to an amide is thermodynamically unfavorable without prior activation.

  • Activation (Chlorination): Thionyl chloride (

    
    ) converts the stable pyrazinecarboxylic acid into a highly electrophilic acyl chloride. The reaction is driven forward by the entropic release of 
    
    
    
    and
    
    
    gases[2].
  • Aminolysis: The acyl chloride undergoes nucleophilic acyl substitution when exposed to an amine. Because this step generates one equivalent of

    
    , an acid scavenger (such as pyridine) is strictly required to prevent the nucleophilic amine from precipitating as an unreactive hydrochloride salt[1].
    
Biological Mechanism of Action

In drug development, pyrazinecarboxamides often act as prodrugs. In Mycobacterium tuberculosis, these compounds diffuse into the cell and are hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) into the active pyrazinoic acid (POA)[3]. POA accumulation leads to lethal intracellular acidification and the disruption of membrane transport and fatty acid synthase-I (FAS-I)[3].

Mechanism Prodrug Pyrazinamide Analog (Prodrug) Active Pyrazinoic Acid Analog (Active Form) Prodrug->Active Hydrolysis Enzyme Pyrazinamidase (pncA gene) Enzyme->Active Catalyzes Target FAS-I / Membrane Transport Inhibition Active->Target Intracellular Acidification

Caption: Mechanism of action of pyrazinamide analogs in Mycobacterium tuberculosis.

Experimental Design & Protocol

Materials and Reagents
  • Substrates: Pyrazine-2-carboxylic acid (or substituted variants like 5-tert-butyl-6-chloropyrazine-2-carboxylic acid)[1].

  • Amines: Ring-substituted anilines, aminothiazoles, or benzylamines[1],[3].

  • Reagents: Thionyl chloride (

    
    ), N,N-Dimethylformamide (DMF, catalytic)[2].
    
  • Anhydrous Solvents: Dry toluene, dry acetone, dry pyridine, dichloromethane (DCM).

Phase 1: Preparation of Pyrazinecarboxylic Acid Chloride

The following protocol is optimized for a 50 mmol library synthesis scale[1].

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add pyrazine-2-carboxylic acid (50.0 mmol).

  • Reagent Addition: Suspend the acid in 20 mL of dry toluene. Add thionyl chloride (5.5 mL, 75.0 mmol).

    • Scale-up Alternative: For larger batches (>100g), use 800 mL DCM and add 5 mL of DMF. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate[2].

  • Reflux: Heat the mixture to reflux. Stir continuously for 1 to 5 hours. Self-Validation Check: The reaction is complete when the evolution of

    
     and 
    
    
    
    gases ceases and the suspension clears into a homogeneous solution[2].
  • Concentration: Cool the system to room temperature. Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure.

  • Azeotropic Removal (Critical Step): Add 10 mL of fresh dry toluene to the crude residue and evaporate again. Repeat this step twice.

    • Causality: Thionyl chloride must be quantitatively removed. If residual

      
       remains, it will react with the amine in Phase 2 to form unwanted sulfinylamines (
      
      
      
      ), drastically reducing your final yield[1].
Phase 2: Aminolysis (Amide Bond Formation)
  • Amine Preparation: In a separate flame-dried flask, dissolve the target substituted amine (50.0 mmol) in 50 mL of dry pyridine. Maintain this solution at room temperature under continuous magnetic stirring[1].

  • Acid Chloride Addition: Dissolve the crude acyl chloride from Phase 1 in 50 mL of dry acetone. Transfer this solution to a pressure-equalizing dropping funnel.

  • Coupling: Add the acid chloride solution dropwise to the amine/pyridine mixture.

    • Causality: Pyridine serves a dual purpose as a co-solvent and an acid scavenger. It neutralizes the

      
       byproduct, preventing the starting amine from precipitating out as an unreactive salt[1].
      
  • Completion: Allow the reaction mixture to stir at room temperature for 12–24 hours.

Phase 3: Workup and Purification
  • Precipitation: Pour the crude reaction mixture slowly into 200 mL of cold distilled water or crushed ice to precipitate the crude pyrazinecarboxamide.

  • Filtration: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine and water-soluble byproducts.

  • Purification: Recrystallize the crude product from ethanol or purify via silica gel column chromatography[1].

Quantitative Data & Expected Yields

The aminolysis of pyrazinecarboxylic acid chlorides is highly tolerant of diverse amine nucleophiles. Table 1 summarizes typical yields and the corresponding biological activities of the resulting amides.

Table 1: Reaction Yields and Biological Activity of Selected Pyrazinecarboxamides

Pyrazine CoreAmine SubstituentYield (%)Key Biological ActivityReference
5-tert-butyl-6-chloro-4-methyl-1,3-thiazol-2-amine60–80Antifungal (MIC = 31.25 µmol/mL)[1],[4]
5-tert-butyl-6-chloro-3,5-bis-trifluoromethylaniline70–85Antimycobacterial (72% inhibition)[5]
5-tert-butyl-6-chloro-5-bromo-2-hydroxyaniline~70Photosynthesis Inhibition (IC50 = 41.9 µmol/L)[1]
5-chloro-Benzylamine59–91Antimycobacterial / Antifungal[3]

Troubleshooting & Quality Control

  • Issue: Low yield or recovery of starting carboxylic acid.

    • Cause: Moisture in the reaction environment leads to the rapid hydrolysis of the highly reactive acid chloride intermediate back into the starting carboxylic acid.

    • Solution: Rigorously dry all solvents (toluene, acetone, pyridine) over molecular sieves prior to use. Flame-dry all glassware under an inert gas (Ar or

      
      ).
      
  • Issue: Formation of dark, tarry byproducts during aminolysis.

    • Cause: Excessive exothermic heating during the dropwise addition, or reaction of unremoved

      
       with the amine.
      
    • Solution: Ensure complete azeotropic removal of

      
       with toluene in Phase 1. If the amine is highly reactive, cool the receiving flask in an ice bath (0–5 °C) during the dropwise addition of the acid chloride.
      

References

1.[1] Dolezal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, vol. 11, no. 4, 2006, pp. 242-256.[Link] 2.[5] Dolezal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, vol. 7, 2002, pp. 363-373.[Link] 3.[3] Dolezal, M., et al. "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, vol. 17, no. 11, 2012, pp. 13196-13210.[Link] 4.[2] PrepChem. "Synthesis of 2-pyrazine carboxylic acid chloride." PrepChem Database.[Link] 5.[4] Dolezal, M., et al. "Substituted pyrazinecarboxamides: synthesis and biological evaluation." PubMed (NIH), PMID: 17962755.[Link]

Sources

Method

Application Notes and Protocols for In Vitro Antimycobacterial Assays of Pyrazine Derivatives

Introduction: The Unique Challenge of Pyrazine Derivatives in Tuberculosis Drug Discovery Pyrazine derivatives, with the cornerstone being the first-line anti-tuberculosis drug pyrazinamide (PZA), hold a critical positio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Pyrazine Derivatives in Tuberculosis Drug Discovery

Pyrazine derivatives, with the cornerstone being the first-line anti-tuberculosis drug pyrazinamide (PZA), hold a critical position in the chemotherapy of tuberculosis (TB).[1][2] PZA's unique ability to target semi-dormant or non-replicating persistent Mycobacterium tuberculosis (Mtb) within the acidic microenvironments of macrophages and caseous lesions is pivotal to shortening the duration of TB therapy.[1][2][3] However, this very characteristic presents a significant challenge for in vitro susceptibility testing.

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][4][5] The accumulation and activity of POA are highly dependent on an acidic pH, a condition that is inhibitory to the growth of Mtb in standard laboratory culture media.[1][4][5] This necessitates specialized assay conditions to accurately determine the antimycobacterial potential of novel pyrazine derivatives. Furthermore, the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB underscores the urgent need for robust and reliable methods to screen new chemical entities, including novel pyrazine analogs.[6]

This guide provides detailed protocols and expert insights for two widely adopted in vitro assays for assessing the antimycobacterial activity of pyrazine derivatives: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay. It further delves into considerations for evaluating compounds against non-replicating Mtb, a crucial aspect for developing next-generation sterilizing drugs.

Mechanism of Action: The "Why" Behind the Assay Design

A fundamental understanding of the mechanism of action of pyrazinamide is essential for designing and interpreting in vitro assays for its derivatives.

  • Prodrug Activation: PZA diffuses into the mycobacterium and is converted to POA by the enzyme PncA.[1][5]

  • Acidic Environment is Key: In an acidic environment (pH 5.0-5.6), POA is protonated and is thought to be less efficiently effluxed, leading to its accumulation within the bacterial cell.[1][4]

  • Multiple Targets: The precise molecular target of POA is still a subject of research, but it is known to disrupt membrane potential and energy production, inhibit fatty acid synthase I (FAS I), and interfere with coenzyme A synthesis.[1][2][3][4][5]

This dependence on an acidic environment for activity is a critical factor that must be accounted for in in vitro susceptibility testing.

Diagram: Activation and Proposed Mechanism of Pyrazinamide

PZA_Mechanism cluster_extracellular Extracellular (Neutral pH) cluster_mycobacterium Mycobacterium tuberculosis (Acidic pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion Efflux Efflux Pump POA->Efflux Protonated POA is poorly effluxed Targets Multiple Targets: - Membrane Potential - Energy Production - Fatty Acid Synthase I - Coenzyme A Synthesis POA->Targets Disruption Inhibition Inhibition of Cellular Functions Targets->Inhibition

Caption: Activation pathway of pyrazinamide and its proposed targets within M. tuberculosis.

I. Microplate Alamar Blue Assay (MABA) for Pyrazine Derivatives

The MABA is a widely used colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6][7] It is a reliable, low-cost, and high-throughput method. The assay relies on the reduction of the indicator dye resazurin (Alamar Blue) by metabolically active cells, resulting in a color change from blue to pink.[6]

Principle

Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth. For pyrazine derivatives, the key modification is the use of an acidic growth medium.

Protocol

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Acidic Middlebrook 7H9 broth (pH adjusted to 5.6 with HCl)

  • Pyrazine derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Positive control drug (e.g., Pyrazinamide)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

  • Inoculum Preparation:

    • Grow Mtb in standard 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.[8]

    • Dilute the adjusted inoculum 1:50 in acidic 7H9 broth (pH 5.6).

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the pyrazine derivative in acidic 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (Pyrazinamide) and a negative control (no drug).

    • Also, include a sterility control (broth only) and an inoculum control (inoculum without drug).

  • Inoculation:

    • Add 100 µL of the diluted Mtb inoculum to each well (except the sterility control). The final volume will be 200 µL.[6]

  • Incubation:

    • Seal the plate with a breathable sealant or place it in a humidified container.

    • Incubate at 37°C for 5-7 days.[6][8]

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[6]

    • Re-incubate the plate for 12-24 hours.[6]

  • Reading and Interpretation:

    • Visually observe the color change. A blue color indicates inhibition, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[6]

    • Alternatively, the fluorescence can be read using a microplate reader (excitation 530 nm, emission 590 nm).

Data Presentation: MABA Results
CompoundMIC (µg/mL) at pH 5.6MIC (µg/mL) at pH 6.8
Pyrazinamide (Control)25>100
Derivative X12.5>100
Derivative Y50>100
Rifampicin (Control)0.1250.125

II. Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the viability of mycobacteria and can be adapted for drug susceptibility testing.[9][10] It utilizes a mycobacteriophage engineered to express a luciferase gene.

Principle

The reporter phage infects viable Mtb cells. Inside the host, the luciferase gene is expressed, and upon addition of the substrate luciferin, light is produced in an ATP-dependent reaction. The amount of light emitted is proportional to the number of viable mycobacteria.[9][11] A reduction in light output in the presence of a drug indicates its antimycobacterial activity.

Protocol

Materials:

  • Mycobacterium tuberculosis strain

  • Luciferase reporter phage (e.g., phAE142)

  • Middlebrook 7H9 broth (acidic and standard pH)

  • Pyrazine derivative

  • D-luciferin substrate

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Bacterial Culture and Drug Exposure:

    • Prepare Mtb cultures and expose them to serial dilutions of the pyrazine derivative in acidic 7H9 broth as described for the MABA.

    • Incubate for a shorter period, typically 48-72 hours, at 37°C.

  • Phage Infection:

    • Following drug exposure, add the luciferase reporter phage to each well at a predetermined multiplicity of infection (MOI).

    • Incubate for 4-8 hours at 37°C to allow for phage infection and luciferase expression.

  • Luminometry:

    • Add the D-luciferin substrate to each well.

    • Immediately measure the light output (Relative Light Units, RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage reduction in RLU for each drug concentration compared to the no-drug control.

    • The MIC can be defined as the concentration that causes a 90% or 99% reduction in RLU.

Diagram: LRP Assay Workflow

LRP_Workflow start Start: Mtb Culture drug_exposure Expose to Pyrazine Derivative (48-72h) start->drug_exposure phage_infection Infect with Luciferase Reporter Phage (4-8h) drug_exposure->phage_infection luciferin_addition Add Luciferin Substrate phage_infection->luciferin_addition light_measurement Measure Light Output (RLU) luciferin_addition->light_measurement data_analysis Analyze Data (% Inhibition, MIC) light_measurement->data_analysis end End: Determine Antimycobacterial Activity data_analysis->end

Caption: A simplified workflow of the Luciferase Reporter Phage (LRP) assay.

III. Advanced Considerations: Assaying Activity Against Non-Replicating Persisters

Since a key attribute of pyrazinamide is its activity against non-replicating Mtb, it is highly desirable to evaluate novel pyrazine derivatives in models that mimic this physiological state.[12][13][14]

Models for Non-Replicating Mtb:
  • Hypoxia Models: The Wayne model is a classic example where Mtb is gradually depleted of oxygen, leading to a non-replicating persistent state.[13]

  • Nutrient Starvation Models: Culturing Mtb in a nutrient-deprived medium can also induce a state of non-replication.[13]

  • Streptomycin-Dependent Mutants: Strains like Mtb 18b are dependent on streptomycin for growth.[12][15] Upon its withdrawal, the bacteria enter a viable but non-replicating state.[12][13][15] These can be used in a modified MABA format.[12][15]

  • Caseum Surrogate Model: A more recent and physiologically relevant model utilizes a surrogate matrix made from lipid-rich macrophages to mimic the caseous environment of TB granulomas.[14]

The choice of model will depend on the specific research question and available resources. It is important to note that compounds active against replicating Mtb may not be effective against non-replicating forms, and vice versa.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls are essential for each assay:

  • Positive Control: A known active compound (e.g., pyrazinamide for acidic assays, rifampicin for standard pH).

  • Negative Control: Vehicle control (e.g., DMSO) at the highest concentration used for the test compounds.

  • Inoculum Control: Bacteria without any compound to ensure adequate growth.

  • Sterility Control: Media without bacteria to check for contamination.

  • Inter-Assay and Intra-Assay Reproducibility: Run assays in triplicate and on different days to assess variability.

Conclusion

The in vitro evaluation of pyrazine derivatives against Mycobacterium tuberculosis requires a nuanced approach that accounts for their unique mechanism of action. The Microplate Alamar Blue Assay, adapted for acidic conditions, provides a robust and high-throughput method for determining the MIC of these compounds against replicating bacteria. The Luciferase Reporter Phage assay offers a more rapid alternative for assessing bacterial viability. For a comprehensive understanding of the potential of novel pyrazine derivatives as sterilizing agents, it is crucial to also evaluate their activity in models of non-replicating persistence. By employing these well-validated protocols and understanding the underlying scientific principles, researchers can confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Simple Model for Testing Drugs Against Nonreplicating Mycobacterium Tuberculosis. PubMed. [Link]

  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • Pyrazinamide. Wikipedia. [Link]

  • Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. PMC. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. [Link]

  • Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis. PMC. [Link]

  • Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. ASM Journals. [Link]

  • Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. PMC. [Link]

  • What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]

  • What is the mechanism of action (MOA) of Pyrazinamide? Dr.Oracle. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC. [Link]

  • Diagnostic luciferase reporter phage assay for active and non-replicating persistors to detect tubercle bacilli from sputum samples. EPrints@NIRT. [Link]

  • Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum. PMC. [Link]

  • Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • Targeting Mycobacterium tuberculosis : The Role of Alkyl Substitution in Pyrazinamide Derivatives. ResearchGate. [Link]

  • Modelling a silent epidemic: A review of the in vitro models of latent tuberculosis. Aston Research Explorer. [Link]

  • In vitro antimycobacterial activities of pyrazinamide analogs. ASM Journals. [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. ScienceDirect. [Link]

  • Synthesis and In vitro Antimycobacterialactivity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives. Der Pharma Chemica. [Link]

  • In vitro antimycobacterial activities of pyrazinamide analogs. PubMed. [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. PubMed. [Link]

  • Design, pharmacophore based screening, docking and molecular simulation study of some novel pyrazine derivatives against Mycobac. The Bioscan. [Link]

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Application

Unlocking Plant Defense: Application Notes and Protocols for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide as a Novel Plant Elicitor

For distribution to: Researchers, scientists, and drug development professionals Introduction: A New Frontier in Plant Immunity In the continuous endeavor to safeguard global crop production and explore novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A New Frontier in Plant Immunity

In the continuous endeavor to safeguard global crop production and explore novel therapeutic avenues from plant-derived compounds, the strategic activation of a plant's innate immune system presents a compelling and sustainable approach. Chemical elicitors, molecules that trigger defense responses, are at the forefront of this research. This guide provides a comprehensive overview and detailed protocols for the application of a promising new synthetic elicitor, 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide .

This pyrazinecarboxamide derivative has emerged as a potent activator of plant defense mechanisms. Unlike traditional pesticides, which directly target pathogens, this elicitor acts as a sentinel, preparing the plant to defend itself against a broad spectrum of biotic and abiotic stresses.[1][2][3][4] By understanding and harnessing its capabilities, researchers can unlock new strategies for disease resistance in agriculture and enhance the production of valuable secondary metabolites for pharmaceutical applications.[5][6][7]

This document will provide an in-depth exploration of its presumptive mechanism of action, detailed protocols for its application, and methodologies for quantifying the induced defense responses.

Mechanism of Action: Orchestrating the Defense Symphony

While the precise receptor for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is yet to be fully elucidated, its action as a plant elicitor is understood to trigger a sophisticated and interconnected signaling cascade, primarily involving the Jasmonic Acid (JA) pathway and the production of Reactive Oxygen Species (ROS).[2][8]

Upon perception by the plant cell, likely at the plasma membrane, the elicitor initiates a rapid series of events.[6] This includes ion fluxes across the membrane and the activation of protein kinases, which act as molecular switches to relay the signal into the cell's interior.[6]

A key early response is the "oxidative burst," a rapid and transient production of ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[9][10][11] This ROS surge serves a dual purpose: directly inhibiting pathogen growth and acting as a secondary messenger to amplify the defense signal throughout the plant.[8][12]

Simultaneously, the elicitor is believed to activate the biosynthesis of jasmonic acid, a crucial lipid-derived hormone that regulates a wide array of defense and developmental processes.[13][14] The activation of the JA pathway leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn unleashes transcription factors like MYC2.[14][15] These transcription factors then activate the expression of a battery of defense-related genes, leading to the production of protective secondary metabolites, antimicrobial proteins, and cell wall reinforcements.[16][17]

It is also plausible that there is crosstalk with the Salicylic Acid (SA) pathway, another major defense signaling route, which would provide an even broader spectrum of induced resistance.[1][16] The balance and interaction between the JA and SA pathways are critical for a tailored and effective defense response.[1]

Signaling Pathway Overview

Elicitor_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Plant Cell Elicitor 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide Receptor Plausible Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS JA_Pathway Jasmonic Acid (JA) Signaling Pathway Receptor->JA_Pathway Defense_Genes Activation of Defense Genes ROS->Defense_Genes JA_Pathway->Defense_Genes Secondary_Metabolites Secondary Metabolites (e.g., Phytoalexins) Defense_Genes->Secondary_Metabolites PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins

Caption: Presumptive signaling cascade initiated by the elicitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a range of plant species and experimental setups. It is crucial to optimize parameters such as elicitor concentration and application timing for each specific plant system.

Protocol 1: Preparation of Elicitor Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dilutions for various treatment applications. The choice of solvent is critical to ensure the complete dissolution of the compound.

Materials:

  • 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO or ethanol to dissolve the compound completely. For example, to prepare a 100 mM stock solution, dissolve 32.22 mg of the compound in 1 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Application of the Elicitor to Whole Plants (Foliar Spray)

Rationale: Foliar application is a common and effective method for treating whole plants, ensuring systemic uptake and distribution of the elicitor. The inclusion of a surfactant helps in the uniform spreading of the solution on the leaf surface.

Materials:

  • Elicitor stock solution

  • Sterile, deionized water

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle or atomizer

  • Control solution (solvent + surfactant in water)

Procedure:

  • Prepare the final treatment solution by diluting the stock solution in sterile, deionized water to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).

  • Add a surfactant to the final solution at a low concentration (e.g., 0.01-0.05% v/v) to improve leaf surface coverage.

  • Prepare a control solution containing the same concentration of solvent and surfactant as the treatment solution.

  • Apply the solutions to the plant foliage using a fine mist spray bottle until runoff is observed. Ensure even coverage of both the adaxial and abaxial leaf surfaces.

  • Keep the treated plants in a controlled environment with appropriate light, temperature, and humidity.[1]

  • Harvest plant tissue at various time points post-treatment (e.g., 6, 12, 24, 48, 72 hours) for downstream analysis.

Experimental Workflow

Experimental_Workflow Start Start Prep_Elicitor Prepare Elicitor Stock Solution Start->Prep_Elicitor Prep_Plants Acclimatize Test Plants Start->Prep_Plants Application Foliar Application of Elicitor and Control Prep_Elicitor->Application Prep_Plants->Application Incubation Incubate under Controlled Conditions Application->Incubation Harvest Harvest Tissue at Time Points Incubation->Harvest Analysis Downstream Analysis: - ROS Measurement - Gene Expression - Enzyme Assays Harvest->Analysis Data Data Interpretation and Conclusion Analysis->Data

Caption: A generalized workflow for elicitor application and analysis.

Expected Outcomes and Data Analysis

The application of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is expected to induce a quantifiable defense response in treated plants. The following are key parameters to measure and the expected trends.

Quantitative Data Summary
ParameterAssay MethodExpected OutcomeOptimal Time Point (Post-Elicitation)
Reactive Oxygen Species (ROS) Luminol-based chemiluminescence assayRapid, transient increase in ROS production.15-60 minutes
Defense Gene Expression (e.g., AOS, AOC1, PR1, PAL)Quantitative Real-Time PCR (qRT-PCR)Significant upregulation of transcript levels.6-24 hours
Phenylalanine Ammonia Lyase (PAL) Activity Spectrophotometric assayIncreased enzyme activity.24-48 hours[18]
Peroxidase (POD) Activity Spectrophotometric assayIncreased enzyme activity.24-72 hours[18]
Polyphenol Oxidase (PPO) Activity Spectrophotometric assayIncreased enzyme activity.24-48 hours[18]
Secondary Metabolite Accumulation HPLC, GC-MS, or LC-MSIncreased concentration of specific phytoalexins or other defense compounds.48-96 hours
Protocol 3: Quantification of Reactive Oxygen Species (ROS) Burst

Rationale: The luminol-based assay is a highly sensitive method to measure the extracellular production of H₂O₂ in real-time, providing a quantitative measure of one of the earliest defense responses.[9][10][11]

Materials:

  • Leaf discs (4-5 mm diameter) from treated and control plants

  • 96-well white opaque microplate

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • Luminometer or plate reader with chemiluminescence detection

Procedure:

  • Excise leaf discs from the harvested leaves and float them adaxial side up in sterile water in a 96-well plate overnight in the dark to reduce wound-induced ROS.

  • On the day of the assay, replace the water with the assay solution containing luminol and HRP.

  • Immediately place the plate in a luminometer and measure the chemiluminescence over a period of 60-90 minutes.[19]

  • The data is typically expressed as relative light units (RLU).

Protocol 4: Analysis of Defense-Related Enzyme Activity

Rationale: Measuring the activity of key defense-related enzymes such as PAL, POD, and PPO provides insight into the activation of specific defense pathways, particularly the phenylpropanoid pathway which is crucial for the synthesis of various defense compounds.[18]

Materials:

  • Harvested plant tissue (frozen in liquid nitrogen and stored at -80°C)

  • Extraction buffers specific for each enzyme

  • Spectrophotometer

  • Substrates for each enzyme (e.g., L-phenylalanine for PAL, guaiacol and H₂O₂ for POD, catechol for PPO)

Procedure (General Outline):

  • Homogenize the frozen plant tissue in the appropriate ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed at 4°C to obtain the crude enzyme extract (supernatant).

  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Perform the enzyme assay by mixing the crude extract with the specific substrate and buffer in a cuvette.

  • Measure the change in absorbance over time at the appropriate wavelength using a spectrophotometer.

  • Calculate the specific enzyme activity and express it in units per milligram of protein.

Troubleshooting and Considerations

  • Phytotoxicity: At high concentrations, the elicitor may cause phytotoxic effects such as leaf yellowing or necrosis. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Environmental Conditions: The efficacy of the elicitor can be influenced by environmental factors such as light, temperature, and humidity.[1] Maintain consistent and controlled conditions throughout the experiment.

  • Plant Age and Developmental Stage: The responsiveness of plants to elicitors can vary with age and developmental stage. Use plants of a uniform age and stage for reproducible results.

  • Solvent Effects: Always include a solvent control to ensure that the observed effects are due to the elicitor and not the solvent used for its dissolution.

Conclusion

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide represents a valuable tool for researchers in plant science and drug development. Its ability to potently activate the plant's innate immune system opens up new avenues for developing disease-resistant crops and for enhancing the production of medicinally important plant-derived compounds. The protocols and guidelines presented here provide a solid foundation for the successful application and study of this novel plant elicitor. Further research into its precise mode of action and its efficacy in diverse plant species will undoubtedly continue to expand its potential applications.

References

  • Bailey-Serres, J., & Mittler, R. (2006). The Roles of Reactive Oxygen Species in Plant Cells. Plant Physiology, 141, 311.
  • Chung, E. H., El-Kasmi, F., He, Y., Loehr, A., & Dangl, J. L. (2014). A plant phosphoswitch platform repeatedly targeted by type III effector proteins regulates the output of both tiers of plant immune receptors. Cell Host & Microbe, 16(4), 484-497.
  • Gomez-Gomez, L., & Boller, T. (2000). FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis. Molecular Cell, 5(6), 1003-1011.
  • Jones, J. D. G., & Dangl, J. L. (2006). The plant immune system.
  • Kadota, Y., Shirasu, K., & Zipfel, C. (2015). Regulation of the NADPH Oxidase RBOHD During Plant Immunity. Plant and Cell Physiology, 56(8), 1472-1480.
  • Keppler, L. D., & Novacky, A. (1987). The initiation of membrane lipid peroxidation during bacteria-induced hypersensitive reaction.
  • Koo, A. J., & Howe, G. A. (2009). The jasmonate signaling pathway. Phytochemistry, 70(13-14), 1571-1580.
  • Lamb, C., & Dixon, R. A. (1997). The Oxidative Burst in Plant Disease Resistance. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 251-275.
  • Lyons, R., Stiller, J., & Kazan, K. (2013). The jasmonate signaling pathway in monocots. Plant Signaling & Behavior, 8(9), e25310.
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100.
  • Pieterse, C. M., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. (2012). Hormonal modulation of plant immunity. Annual Review of Cell and Developmental Biology, 28, 489-521.
  • Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in Plant Science, 17(5), 260-270.
  • Tůmová, L., Tůma, J., Doležal, M., & Dučaiová, Z. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(45), 57-62. Available from: [Link]

  • Ward, E. R., Uknes, S. J., Williams, S. C., Dincher, S. S., Wiederhold, D. L., Alexander, D. C., ... & Ryals, J. A. (1991). Coordinate gene activity in response to agents that induce systemic acquired resistance. The Plant Cell, 3(10), 1085-1094.
  • Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of Botany, 100(4), 681-697.
  • Yogendra, K. N., Kumar, A., Sarkar, K., Li, Y., Pushpa, D., Mosa, K. A., ... & Ramu, S. V. (2015). Elicitor-induced defense responses in Solanum lycopersicum against Ralstonia solanacearum. Scientific Reports, 5(1), 1-13.
  • Zhang, C., Lei, Y., Lu, C., Wang, L., & Wu, J. (2020). MYC2, MYC3, and MYC4 function additively in wounding-induced jasmonic acid biosynthesis and catabolism.
  • Zhao, J., Davis, L. C., & Verpoorte, R. (2005). Elicitor signal transduction leading to production of plant secondary metabolites. Biotechnology Advances, 23(4), 283-333.
  • Nürnberger, T., & Brunner, F. (2002). Innate immunity in plants and animals: a special issue on the recognition of microbial pathogens. Trends in Plant Science, 7(10), 433-435.
  • Boller, T. (1995). Chemoperception of microbial signals in plant cells. Annual Review of Plant Biology, 46(1), 189-214.
  • Garcia-Brugger, A., Lamotte, O., Vandelle, E., Bourque, S., Lecourieux, D., & Poinssot, B. (2006). Early signalling events induced by elicitors of plant defenses. Molecular Plant-Microbe Interactions, 19(7), 711-724.
  • Nadia, B., Amel, K., & Imed, C. (2007). Elicitors as a tool for the production of secondary metabolites in vitro. Biotechnology and Molecular Biology Reviews, 2(1), 24-33.
  • Qi, X., Chen, L., Zhang, Y., Gao, W., Chen, L., Wang, D., ... & Fan, Z. (2022). The methoxyacrylate fungicide candidate CL-15C also functions as a plant elicitor in Arabidopsis thaliana and Oryza sativa L. Journal of Agricultural and Food Chemistry, 70(10), 3142-3150.
  • Roguz, M. (2023). The Role of Phytochemicals in Plant Defense Mechanisms.
  • Tůmová, L., Dučaiová, Z., Tůma, J., & Doležal, M. (2011). Pyrazinecarboxamides as potential elicitors of flavonolignan and flavonoid production in Silybum marianum and Ononis arvensis cultures in vitro. Molecules, 16(11), 9142-9154. Available from: [Link]

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Method

Application Notes and Protocols: Photosynthetic Electron Transport (PET) Inhibition Assay

Introduction: Unveiling the Engine of Life to Screen Novel Compounds Photosynthesis, the cornerstone of life on Earth, is a complex process that converts light energy into chemical energy. At the heart of this process li...

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction: Unveiling the Engine of Life to Screen Novel Compounds

Photosynthesis, the cornerstone of life on Earth, is a complex process that converts light energy into chemical energy. At the heart of this process lies the photosynthetic electron transport (PET) chain, a series of redox reactions that shuttle electrons, ultimately leading to the production of ATP and NADPH.[1][2] The integrity of this electron flow is paramount for plant health and productivity. Consequently, the PET chain presents a critical target for the development of herbicides and for studying the environmental impact of various chemicals.

This guide provides a comprehensive overview and a detailed protocol for the PET inhibition assay, a powerful tool for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the assay, provide a step-by-step methodology for its execution, and offer insights into data analysis and interpretation. This document is designed not merely as a set of instructions, but as a self-validating system, empowering the user to understand the causality behind each experimental choice and to troubleshoot potential issues.

The Scientific Bedrock: The Hill Reaction and Artificial Electron Acceptors

In the 1930s, Robin Hill made the groundbreaking discovery that isolated chloroplasts could evolve oxygen in the presence of an artificial electron acceptor, even in the absence of CO2 fixation.[3][4] This process, now known as the Hill reaction, demonstrated that the light-dependent reactions of photosynthesis, including water splitting and electron transport, could be uncoupled from the carbon fixation (Calvin cycle) reactions.[3][5]

The PET inhibition assay is a modern application of the Hill reaction.[3] It relies on the use of an artificial electron acceptor that can intercept electrons from the PET chain. A commonly used reagent is 2,6-dichlorophenolindophenol (DCPIP), a redox-sensitive dye.[5][6] In its oxidized state, DCPIP is blue, but upon accepting electrons, it becomes reduced and colorless.[5][6] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the rate of photosynthetic electron transport.

By introducing a potential inhibitor to this system, we can quantify its effect on the PET chain. A decrease in the rate of DCPIP reduction indicates that the compound is interfering with the electron flow, thereby acting as a PET inhibitor.

Visualizing the Process: The Photosynthetic Electron Transport Chain

The PET chain is comprised of several major protein complexes embedded in the thylakoid membrane of chloroplasts: Photosystem II (PSII), Cytochrome b6f complex, and Photosystem I (PSI).[7][8]

PET_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB QA->QB e⁻ Cytb6f Cyt b6f QB->Cytb6f PQ PC Plastocyanin Cytb6f->PC e⁻ P700 P700 PC->P700 Light Fd Ferredoxin P700->Fd e⁻ FNR FNR Fd->FNR e⁻ NADPH NADP+ FNR->NADPH e⁻ H2O 2H₂O H2O->P680 Light O2 O₂ + 4H⁺

Caption: Simplified Z-scheme of photosynthetic electron transport.

Inhibitors can block this chain at various points. For instance, the widely studied herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) specifically blocks the electron flow from QA to QB in Photosystem II.[9] Similarly, atrazine, another common herbicide, also targets the QB binding site.[10][11]

Experimental Design: A Step-by-Step Protocol

This protocol is designed for the screening of potential PET inhibitors using isolated chloroplasts and DCPIP as the artificial electron acceptor.

Part 1: Isolation of Intact Chloroplasts

The quality of the isolated chloroplasts is critical for the success of this assay. All steps should be performed at 4°C to minimize enzymatic degradation.[12]

Materials:

  • Fresh spinach leaves (or other suitable plant material)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA. Add protease inhibitors just before use.

  • Blender or mortar and pestle

  • Cheesecloth or Miracloth

  • Refrigerated centrifuge and centrifuge tubes

Procedure:

  • Preparation: Keep the plant material in the dark for at least 4 hours before extraction to reduce starch content.[12][13] All buffers and equipment should be pre-chilled to 4°C.[12]

  • Homogenization: Wash and gently dry the spinach leaves. Remove the midribs and chop the leaves into small pieces. Homogenize the leaves in ice-cold CIB (approximately 3 mL of buffer per gram of leaf tissue) using a blender with short bursts or a mortar and pestle.

  • Filtration: Filter the homogenate through four to eight layers of cheesecloth or two layers of Miracloth into a chilled beaker.

  • Centrifugation: Transfer the filtrate to chilled centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris and nuclei.

  • Chloroplast Pelleting: Carefully transfer the supernatant to fresh, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 7-10 minutes to pellet the chloroplasts.

  • Washing: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold CIB.

  • Final Centrifugation: Repeat the centrifugation at 1000 x g for 5 minutes. Discard the supernatant and resuspend the final chloroplast pellet in a minimal volume of CIB. Keep the chloroplast suspension on ice and in the dark.

Part 2: Chlorophyll Concentration Determination

To standardize the assay, it is essential to determine the chlorophyll concentration of the isolated chloroplast suspension.

Materials:

  • 80% (v/v) Acetone

  • Spectrophotometer

Procedure:

  • Add a small, known volume of the chloroplast suspension (e.g., 10 µL) to a larger volume of 80% acetone (e.g., 990 µL).

  • Mix well and centrifuge at maximum speed for 2 minutes to pellet the precipitated proteins.

  • Measure the absorbance of the supernatant at 652 nm.

  • Calculate the chlorophyll concentration using the following formula: Chlorophyll (mg/mL) = (A652 x 1000) / 34.5

Part 3: PET Inhibition Assay

This part of the protocol outlines the setup of the reaction mixtures to measure the rate of DCPIP photoreduction in the presence and absence of inhibitors.

Materials:

  • Isolated chloroplast suspension

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂

  • DCPIP solution (e.g., 0.5 mM stock)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of kinetic measurements

  • Light source (e.g., a 100-watt lamp)

Experimental Setup:

ComponentBlank (µL)Control (µL)Inhibitor (µL)
Assay Buffer880870Varies
Chloroplast Suspension100100100
Test Compound--Varies
Solvent (e.g., DMSO)-10Varies
DCPIP Solution202020
Total Volume 1000 1000 1000

Procedure:

  • Prepare Reaction Mixtures: In separate cuvettes or a 96-well plate, prepare the reaction mixtures as outlined in the table above. The "Blank" will be used to zero the spectrophotometer. The "Control" represents the uninhibited rate of PET. For the "Inhibitor" samples, add varying concentrations of the test compound. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

  • Incubation: Incubate the reaction mixtures in the dark for a short period (e.g., 5 minutes) to allow the inhibitors to interact with the chloroplasts.

  • Measurement: Place the cuvette or plate in the spectrophotometer and measure the initial absorbance at 600 nm (the absorbance maximum of oxidized DCPIP).

  • Initiate Reaction: Expose the samples to a constant light source to initiate the photoreduction of DCPIP.

  • Kinetic Reading: Monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes).

Data Analysis and Interpretation: From Raw Data to IC50

The primary output of the assay is the rate of DCPIP reduction, which is reflected in the change in absorbance over time.

  • Calculate the Rate of Reaction: For each sample, determine the initial rate of reaction (ΔA600/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound can be calculated using the following formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100

  • Determine the IC50 Value: The IC50 is the concentration of an inhibitor that causes a 50% reduction in the rate of the reaction.[14][15][16] To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. The data points should form a sigmoidal curve. The IC50 value can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[14][17]

IC50_Curve cluster_graph IC50 Determination a b c d e IC50_point IC50_line IC50_label Y_axis % Inhibition X_axis Log [Inhibitor] Fifty_percent 50%

Caption: Example of a dose-response curve for IC50 determination.

Trustworthiness and Self-Validation: Ensuring Robust Results

To ensure the reliability of your data, several controls and considerations are essential:

  • Positive Control: Include a known inhibitor of PET, such as DCMU or atrazine, in your assay.[9][10][11][18] This will validate that the assay system is responsive to inhibition.

  • Negative Control: A solvent control (e.g., DMSO) is crucial to ensure that the solvent used to dissolve the test compounds does not interfere with the assay.

  • Light and Dark Controls: The reaction should be light-dependent. A control sample kept in the dark should show no significant change in absorbance, confirming that the DCPIP reduction is a result of photosynthetic activity.[19]

  • Chloroplast Activity: The activity of the isolated chloroplasts can decline over time. It is recommended to use freshly isolated chloroplasts for each experiment.[13]

  • Linearity: Ensure that the rate of the reaction is measured within the linear range of the assay. This may require optimizing the chloroplast concentration and light intensity.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low or no DCPIP reduction in the control Inactive chloroplastsUse fresh plant material and ensure all isolation steps are performed at 4°C.
Insufficient light intensityOptimize the distance and power of the light source.
High background reduction in the dark control Chemical reduction of DCPIPEnsure all reagents are fresh and of high purity.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure thorough mixing.
Fluctuations in light intensity or temperatureMaintain constant experimental conditions.
Precipitation of test compounds Poor solubilityTest the solubility of the compounds in the assay buffer beforehand. Consider using a different solvent or a lower concentration range.

Conclusion: A Versatile Tool for Scientific Discovery

The Photosynthetic Electron Transport inhibition assay is a robust and versatile method for identifying and characterizing compounds that interfere with this fundamental biological process. Its applications range from the screening of novel herbicides to the assessment of the environmental toxicity of chemicals. By understanding the principles behind the assay and adhering to a well-structured protocol, researchers can generate reliable and reproducible data, contributing to advancements in agriculture, environmental science, and drug discovery.

References

  • Bionity. (n.d.). DCMU. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Hill reaction. Retrieved from [Link]

  • Govindjee, R. (n.d.). The Z-Scheme Diagram of Photosynthesis. Retrieved from [Link]

  • Kato, Y., Nagao, R., Suzuki, T., et al. (2018). Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers. Biochemistry, 57(19), 2789-2800. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagrams of the photosynthetic electron transport chain (A).... Retrieved from [Link]

  • Hill Reaction and Photosynthesis. (n.d.). Retrieved from [Link]

  • Quora. (2015, July 29). How does the electron transport chain function in photosynthesis?. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Electron transport chain. Retrieved from [Link]

  • ACS Publications. (2024, April 8). Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers. Retrieved from [Link]

  • Weber State University. (n.d.). The Hill Reaction in Chloroplasts. Retrieved from [Link]

  • PMC. (n.d.). Protocol for chloroplast purification and import assay in Arabidopsis. Retrieved from [Link]

  • Ask A Biologist. (2017, May 25). Photosynthesis and the Electron Transport Chain. Retrieved from [Link]

  • PMC. (2019, December 14). Isolation of Intact Chloroplast for Sequencing Plastid Genomes of Five Festuca Species. Retrieved from [Link]

  • PMC. (n.d.). Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1. Retrieved from [Link]

  • Creative BioMart. (n.d.). Chloroplast Isolation Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Chloroplast Isolation Kit. Retrieved from [Link]

  • Scilit. (n.d.). Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence. Retrieved from [Link]

  • MDPI. (2025, July 23). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Retrieved from [Link]

  • UC Press Journals. (n.d.). The Hill Reaction of Photosynthesis in Isolated Chloroplasts A Quantitative Approach. Retrieved from [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • Life Sciences. (n.d.). 'And whose bright presence' – an appreciation of Robert Hill and his reaction. Retrieved from [Link]

  • Research Solutions Pages. (n.d.). Effect of DCMU, Simazine and Atrazine on Nitrate Reductase Activity in Hordeum vulgare in vitro. Retrieved from [Link]

  • eGyanKosh. (n.d.). 4 PHOTOREDUCTION OF DYES BY ISOLATED CHLOROPLASTS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of atrazine on photosynthesis and defense response and the underlying mechanisms in Phaeodactylum tricornutum. Retrieved from [Link]

  • PMC. (n.d.). Regulation of Photosynthetic Electron Transport and Photoinhibition. Retrieved from [Link]

  • OCR. (n.d.). A Level Biology A Lesson Element Teachers' Instructions (The Hill Reaction). Retrieved from [Link]

  • PMC. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • PMC. (n.d.). Optimizing the electron transport chain to sustainably improve photosynthesis. Retrieved from [Link]

  • Redalyc. (n.d.). The effect of inhibitors on photosynthetic electron transport chain in canola leaf discs. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Frontiers. (2019, July 11). Photoinhibition of Photosystem I Provides Oxidative Protection During Imbalanced Photosynthetic Electron Transport in Arabidopsis thaliana. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Seneca Learning. (n.d.). Investigating Photosynthesis - Biology: Cambridge International A Level. Retrieved from [Link]

  • Creative Biolabs. (2025, December 24). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the electron transport chain to sustainably improve photosynthesis. Retrieved from [Link]

  • eLife. (2019, November 6). Regulation of electron transport is essential for photosystem I stability and plant growth. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regulation of Photosynthetic Electron Transport and Photoinhibition. Retrieved from [Link]

Sources

Application

Application Note: Strategic Solvent Selection for the Synthesis of N-benzylpyrazine-2-carboxamide

Abstract The synthesis of N-benzylpyrazine-2-carboxamide, a core scaffold in medicinal chemistry, is critically dependent on the reaction environment. This application note provides a comprehensive guide for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of N-benzylpyrazine-2-carboxamide, a core scaffold in medicinal chemistry, is critically dependent on the reaction environment. This application note provides a comprehensive guide for researchers on the strategic selection of solvents for amide bond formation between pyrazine-2-carboxylic acid and benzylamine. We delve into the mechanistic implications of solvent choice, contrasting traditional and modern "green" solvents. Detailed protocols for both acyl chloride and coupling agent-mediated pathways are presented, supported by comparative data and workflow diagrams to ensure robust, reproducible, and sustainable synthesis.

Introduction: The Critical Role of the Amide Bond

The amide bond is a cornerstone of modern pharmaceutical science, present in a vast array of active pharmaceutical ingredients (APIs).[1] Its formation is one of the most frequently performed reactions in drug discovery.[2] N-benzylpyrazine-2-carboxamide and its derivatives are of significant interest due to their wide-ranging biological activities, including antimycobacterial, antibacterial, and photosynthesis-inhibiting properties.[3][4][5]

The efficiency, purity, and environmental impact of synthesizing these molecules are profoundly influenced by the choice of solvent. Traditionally, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (DCM) have been favored for their excellent solvating power. However, growing concerns over their toxicity and environmental persistence have spurred the search for safer, more sustainable alternatives.[6][7] This guide provides the theoretical basis and practical protocols for making informed solvent choices in the synthesis of N-benzylpyrazine-2-carboxamide.

Theoretical Considerations for Solvent Selection

The choice of solvent is not merely about dissolving reactants; it directly influences reaction kinetics and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[8]

Reaction Mechanism and Solvent Polarity

The formation of N-benzylpyrazine-2-carboxamide typically proceeds via a nucleophilic acyl substitution mechanism. This involves two primary stages:

  • Activation of Carboxylic Acid: The carbonyl group of pyrazine-2-carboxylic acid is made more electrophilic. This is achieved either by converting it to a highly reactive acyl chloride (using reagents like thionyl chloride, SOCl₂) or by using a coupling agent (e.g., EDC, HATU) to form a reactive ester or similar intermediate.[2][]

  • Nucleophilic Attack: Benzylamine, the nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the amide bond and a byproduct.

The transition state of the nucleophilic attack step typically involves charge separation or development. According to the Hughes-Ingold rules, reactions that form a more charged or polar transition state from less polar reactants are accelerated by more polar solvents.[8] The solvent's ability to solvate and stabilize this charged transition state lowers the activation energy, thereby increasing the reaction rate.[10][11]

Key Solvent Properties and Their Impact

A systematic approach to solvent selection involves evaluating several key parameters, summarized in the table below.

SolventDielectric Constant (ε)Polarity IndexBoiling Point (°C)ClassificationKey Considerations
Dichloromethane (DCM)8.93.140ChlorinatedEffective but a suspected carcinogen with high disposal costs.
Toluene2.42.4111Aromatic HydrocarbonGood for acyl chloride route (azeotropic removal of HCl); moderate polarity.[4]
N,N-Dimethylformamide (DMF)36.76.4153Polar AproticExcellent solubilizer, but has significant reprotoxicity concerns.[6]
Acetonitrile (ACN)37.55.882Polar AproticGood polarity for stabilizing intermediates; can be effective with coupling agents.[2]
Tetrahydrofuran (THF)7.54.066EtherModerate polarity; often used with coupling agents.
Ethyl Acetate (EtOAc)6.04.477Ester"Greener" alternative; good for extractions and moderate reaction medium.[1][7]
2-Methyltetrahydrofuran (2-MeTHF)6.974.0 (est.)80Ether (Bio-derived)Excellent green replacement for DCM and THF; less water-soluble than THF.[1][7]

Data compiled from various sources.

Dipolar aprotic solvents (like DMF and ACN) are particularly effective because they can solvate cations well while leaving anions (nucleophiles) relatively "bare" and more reactive. However, protic solvents (like methanol or water) can form hydrogen bonds with the amine nucleophile, reducing its reactivity.[12][13]

Visualization of Synthetic and Selection Workflows

To clarify the process, the following diagrams illustrate the general synthetic pathway and a logical framework for solvent selection.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation PZA Pyrazine-2-Carboxylic Acid Activator Activating Agent (e.g., SOCl₂, EDC/HOBt) PZA->Activator Activated_PZA Activated Intermediate (Acyl Chloride or Active Ester) Activator->Activated_PZA Product N-benzylpyrazine-2-carboxamide Activated_PZA->Product Nucleophilic Attack Benzylamine Benzylamine Benzylamine->Product Solvent Solvent Solvent->Product Reaction Environment

Caption: General workflow for N-benzylpyrazine-2-carboxamide synthesis.

G Start Start: Select Solvent Q1 Activation Method? Start->Q1 Acyl_Chloride Acyl Chloride Path Q1->Acyl_Chloride SOCl₂ Coupling_Agent Coupling Agent Path Q1->Coupling_Agent EDC, etc. Q2 Green Chemistry Priority? Solvent_C Recommended: 2-MeTHF, EtOAc (Balance of performance & safety) Q2->Solvent_C Yes Solvent_D Traditional: DCM, DMF (High performance, high hazard) Q2->Solvent_D No Q3 Reactant Solubility? Final_Choice Final Solvent Choice Q3->Final_Choice Soluble Solvent_A Consider Aprotic, Non-polar/Moderately Polar (e.g., Toluene, DCM) Acyl_Chloride->Solvent_A Solvent_B Consider Polar Aprotic (e.g., ACN, EtOAc, 2-MeTHF) Coupling_Agent->Solvent_B Solvent_A->Q2 Solvent_B->Q2 Solvent_C->Q3 Solvent_D->Q3

Caption: Decision tree for logical solvent selection in amidation.

Experimental Protocols & Comparative Analysis

We present two validated protocols. Protocol A represents a traditional approach, while Protocol B employs a modern, greener solvent with a common coupling agent.

Protocol A: Acyl Chloride Method in Toluene

This method is robust and often high-yielding but involves the use of thionyl chloride and an aromatic hydrocarbon solvent.[4]

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Toluene (anhydrous)

  • Benzylamine (2.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) and Saturated NaHCO₃ solution for workup

Procedure:

  • Activation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dry toluene (approx. 10 mL per mmol of acid), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Cool the mixture to room temperature and evaporate the solvent and excess thionyl chloride in vacuo. Co-evaporate with dry toluene (2 x 10 mL) to ensure complete removal of SOCl₂. The resulting solid is pyrazine-2-carbonyl chloride.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM (10 mL per mmol). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (2.2 eq) and triethylamine (2.5 eq) in DCM.

  • Add the benzylamine/triethylamine solution dropwise to the cold acyl chloride solution. The triethylamine is crucial to neutralize the HCl generated.[]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates completion.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.

Protocol B: EDC/HOBt Coupling in 2-Methyltetrahydrofuran (2-MeTHF)

This protocol avoids harsh chlorinating agents and utilizes a bio-derived, greener solvent, representing a more sustainable approach.[1][7]

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethyl acetate and Saturated NaHCO₃ solution for workup

Procedure:

  • Setup: To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-MeTHF (15 mL per mmol of acid).

  • Stir the suspension and add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Add EDC·HCl (1.2 eq) portion-wise at room temperature. An exotherm may be observed. The use of HOBt helps to suppress side reactions and minimize potential racemization if chiral centers were present.[2]

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LCMS.

  • Workup: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Comparative Data

While direct comparative data for N-benzylpyrazine-2-carboxamide is sparse across a wide range of solvents, extensive studies on analogous amide couplings provide valuable insights. The following table illustrates typical conversion rates for a generic amide coupling using a common agent (COMU), highlighting the viability of greener alternatives.

SolventConversion (%)Classification
Dichloromethane (DCM)>99%Undesirable
N,N-Dimethylformamide (DMF)>99%Highly Hazardous
2-Methyltetrahydrofuran (2-MeTHF) >99% Recommended Green
Ethyl Acetate (EtOAc) >99% Recommended Green
Cyclopentyl methyl ether (CPME)>99%Recommended Green
Acetonitrile (ACN)91%Usable

Data adapted from studies on alternative solvents for amide coupling.[7] These results demonstrate that green solvents like 2-MeTHF and EtOAc can provide conversions comparable to traditional, hazardous solvents.[7]

Conclusion and Recommendations

The selection of a solvent is a critical parameter in the synthesis of N-benzylpyrazine-2-carboxamide. While traditional solvents like DCM and toluene are effective, modern green chemistry principles advocate for their replacement.

  • For robustness and high reactivity , the acyl chloride pathway (Protocol A) is effective, but requires careful handling of hazardous reagents.

  • For sustainability, safety, and operational simplicity , the coupling agent-mediated pathway in a green solvent (Protocol B) is highly recommended. Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have proven to be excellent replacements for DCM and DMF, offering comparable yields without the associated health and environmental risks.[1][7]

Researchers are encouraged to prioritize these greener alternatives to not only achieve their synthetic goals but also to contribute to a safer and more sustainable scientific practice.

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Influence of Solvent and Ionic Strength. Dalal Institute. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • Understanding the Solvent Contribution to Chemical Reaction Barriers. PubMed. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Amide. Wikipedia. [Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules. [Link]

  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. IISTE.org. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminolysis of 5-Chloropyrazine-2-carbonyl Chloride

Ticket ID: #PYR-ZN-Cl-005 Subject: Optimizing Yield & Selectivity in Amide Coupling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The "Reactivity vs. Stability" Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-ZN-Cl-005 Subject: Optimizing Yield & Selectivity in Amide Coupling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Reactivity vs. Stability" Paradox

Welcome to the technical support hub for pyrazine chemistry. You are likely here because your yield is lower than expected, or your LCMS shows a "forest" of peaks.

The Core Problem: 5-chloropyrazine-2-carbonyl chloride (Compound 1 ) is a "double-edged sword."

  • High Reactivity: The electron-deficient pyrazine ring makes the carbonyl chloride extremely electrophilic, ensuring rapid reaction.

  • High Instability: That same electron deficiency makes it hypersensitive to:

    • Hydrolysis: Reverting to the carboxylic acid (Yield Killer #1).

    • Nucleophilic Aromatic Substitution (

      
      ):  The amine attacks the C-5 position (displacing chlorine) instead of the carbonyl (Impurity Generator #1).
      

This guide provides the protocols to navigate this instability.

Module 1: Critical Reagent Quality Check

Diagnosis: Before starting, 50% of failures occur because the starting material is already degraded.

The "Hydrolysis Test"

If your acid chloride was stored for >1 week, even at -20°C, it may have partially hydrolyzed to 5-chloropyrazine-2-carboxylic acid .

  • Symptom: White solid crust on the bottle cap or fuming upon opening (HCl gas release).

  • Quick QC: Dissolve a small aliquot in dry Methanol.

    • Result A: Immediate clear solution

      
       Good (forms methyl ester).
      
    • Result B: Cloudy/Precipitate or delayed dissolution

      
       Likely hydrolyzed acid present (Acid is less soluble in MeOH than the ester).
      

Expert Tip: If generating in situ (e.g., from acid + oxalyl chloride), ensure you remove all excess chlorinating agent and HCl/catalyst before adding the amine. Residual thionyl chloride will react with your amine to form sulfinamides, destroying your stoichiometry.

Module 2: Reaction Protocol & Optimization

The "Cold & Controlled" Standard Operating Procedure (SOP)

To maximize the amide product (3 ) and minimize the


 byproduct (4 ), you must operate under Kinetic Control .

Reaction Scheme:



Step-by-Step Protocol
  • Solvent Selection: Use Anhydrous DCM (Dichloromethane) or THF .

    • Why? DMF promotes

      
       side reactions due to its polarity and ability to stabilize the Meisenheimer complex intermediate.
      
  • Temperature Setup: Cool the solution of Acid Chloride (1 ) to -10°C to 0°C (Ice/Salt bath).

    • Critical: Do NOT add amine at room temperature. The activation energy for the

      
       attack at the C-5 position is higher than acylation; keeping it cold locks out the side reaction.
      
  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equivalents).

    • Note: Inorganic bases (K2CO3) in biphasic systems are generally too slow and risk hydrolysis.

  • Amine Addition: Add the Amine (2 ) (1.0 – 1.05 equiv) dropwise over 15-30 minutes.

    • Reasoning: High local concentration of amine favors double-addition (

      
      ). Dropwise addition ensures the Acid Chloride is always in excess until the end.
      
  • Quench: Once addition is complete, stir at 0°C for 30 mins, then allow to warm to RT. Quench immediately upon completion (check TLC/LCMS).

Data Table: Solvent & Base Effects on Selectivity
VariableConditionAcylation Yield (Desired)

Impurity (Avoid)
Notes
Solvent DCM (Anhydrous) High (>90%) Low (<2%) Recommended. Non-polar suppresses charge separation in

transition state.
SolventDMFModerate (70%)High (15-20%)Polar aprotic solvents stabilize the

intermediate. Avoid.
Temp 0°C High Minimal Kinetic control favors the faster carbonyl attack.
Temp40°C / RefluxModerateSignificantThermodynamic energy available to overcome

barrier.
Stoichiometry 1.0 : 1.0 (Cl : Amine) Optimal Minimal Excess amine attacks the C-5-Cl position after amide formation.

Module 3: Visualizing the Pathways

The following diagram illustrates the competition between the desired pathway and the two main failure modes.

ReactionPathways Start 5-Chloropyrazine-2- carbonyl chloride (1) Product DESIRED AMIDE (3) (Kinetic Product) Start->Product Path A: Acylation (Fast, -10°C, DCM) Hydrolysis Carboxylic Acid (Dead End) Start->Hydrolysis Path B: Hydrolysis (Moisture present) SNAr_Prod SNAr Byproduct (4) (5-amino-substituted) Start->SNAr_Prod Path C: SNAr Attack (Rare on Acid Cl) Amine Amine (R-NH2) Water H2O (Moisture) Double_Prod Double Addition Product (Amide + SNAr) Product->Double_Prod Path D: 2nd Amine Attack (Excess Amine, Heat, DMF)

Figure 1: Reaction landscape showing the desired Acylation (Path A) vs. Hydrolysis (Path B) and Nucleophilic Aromatic Substitution (Path D).

Module 4: Troubleshooting FAQs

Q1: My LCMS shows a peak with Mass [M-18] relative to the expected product. What is it?

  • Diagnosis: This is likely the nitrile derivative (5-chloropyrazine-2-carbonitrile).

  • Cause: If you used a primary amide or ammonia, dehydration can occur. However, in standard aminolysis, this is rare.

  • More Likely: You are seeing the anhydride or a dimer if you used a coupling agent on the acid. If using the Acid Chloride, check for dimerization of the starting material, though rare.

Q2: I see a peak at [Product Mass + Amine Mass - HCl].

  • Diagnosis: This is the Double Addition Product .

  • Mechanism: The amine reacted with the Carbonyl and displaced the Chlorine at position 5 via

    
    .
    
  • Fix:

    • Reduce Amine equivalents to exactly 1.0.

    • Lower the temperature to -10°C.

    • Switch solvent from DMF/THF to DCM.

Q3: The reaction turned black/tarry.

  • Diagnosis: Pyrazines are electron-deficient and can polymerize or decompose under strongly basic or high-heat conditions.

  • Fix: Ensure your base (TEA/DIPEA) is not in massive excess. Add the base slowly. Ensure the exotherm is controlled.

Q4: Yield is low, and I see the Carboxylic Acid peak.

  • Diagnosis: Water ingress.

  • Fix:

    • Flame-dry glassware.

    • Use fresh anhydrous solvent (do not trust the bottle opened last month).

    • Blanket with Nitrogen/Argon.

Module 5: Post-Reaction Workup (The "Safe Landing")

Warning: Do not use strong Hydroxide (NaOH/KOH) washes.

  • Risk:[1][2][3] The 5-chloro group on the product is still susceptible to

    
     by hydroxide ions, converting your product to the 5-hydroxy derivative.
    

Recommended Workup:

  • Dilute Acid Wash: Wash the organic layer with 0.5M HCl or 5% Citric Acid (to remove excess amine/DIPEA).

    • Note: Do this quickly and cold to prevent amide hydrolysis.

  • Bicarb Wash: Wash with Saturated NaHCO3 (to remove any hydrolyzed pyrazine carboxylic acid).

  • Brine/Dry: Wash with Brine, dry over Na2SO4.

  • Purification: If

    
     impurities are present, they usually have significantly different polarity (more polar due to the extra amine). Flash chromatography (Hexane/EtOAc) is effective.
    

References

  • Synthesis of Pyrazine Derivatives: Doležal, M., et al. "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, vol. 18, no. 12, 2013, pp. 14894-14909.

  • Nucleophilic Arom

    
    ) Mechanisms:  "Nucleophilic Aromatic Substitution." Chemistry Steps, 2021. 
    
  • Amide Coupling Guidelines: "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

  • Pyrazine Hydrolysis Stability: "Pyrazine-2-carbonyl chloride Product Information." PubChem, National Library of Medicine.

Sources

Optimization

Technical Support Center: Overcoming Lipophilicity in Pyrazine Antimycobacterial Screening

Welcome to the technical support center for researchers engaged in the discovery of novel pyrazine-based antimycobacterial agents. A recurring and significant challenge in this field is managing the lipophilicity of cand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the discovery of novel pyrazine-based antimycobacterial agents. A recurring and significant challenge in this field is managing the lipophilicity of candidate compounds. While increasing lipophilicity can enhance penetration through the lipid-rich mycobacterial cell wall, it often leads to poor aqueous solubility, complicating screening efforts and potentially generating misleading results.[1]

This guide provides in-depth, troubleshooting-focused answers to common questions encountered during antimycobacterial screening of lipophilic pyrazines. The content is structured to explain the causality behind experimental choices, ensuring that the provided protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My highly lipophilic pyrazine derivative shows inconsistent MIC values in the Microplate Alamar Blue Assay (MABA). What could be the cause?

A1: Root Cause Analysis & Initial Steps

Inconsistent Minimum Inhibitory Concentration (MIC) values for lipophilic compounds in broth-based assays like MABA are frequently linked to poor solubility and compound precipitation.[2] When a compound is not fully dissolved, its effective concentration in the assay medium is unknown and variable, leading to unreliable results.

Troubleshooting Workflow:

  • Visual Inspection: Carefully examine your assay plates under a microscope before and after incubation. Look for signs of compound precipitation, which may appear as crystals, amorphous aggregates, or an oily film.

  • Solvent Effects: The final concentration of your solvent, typically Dimethyl Sulfoxide (DMSO), is critical. While DMSO aids in solubilizing compounds, high concentrations can inhibit mycobacterial growth, confounding your results.[3][4] It is recommended to keep the final DMSO concentration at or below 2%, as higher concentrations can significantly inhibit the growth of Mycobacterium tuberculosis.[3]

  • Stock Solution Integrity: Ensure your compound is fully dissolved in the initial stock solution (e.g., 10 mM in 100% DMSO). If you observe any particulates, gentle warming or sonication may be necessary. However, be cautious of compound stability under these conditions.

Q2: How can I improve the solubility of my lipophilic pyrazine compounds in the assay medium?

A2: Strategies for Enhancing Aqueous Solubility

Several formulation strategies can be employed to improve the solubility of hydrophobic compounds in aqueous assay media.

Recommended Approaches:

  • Co-solvents: While DMSO is the most common, exploring other co-solvents or co-solvent systems might be beneficial. However, their impact on mycobacterial viability must be rigorously tested.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[7]

  • Surfactants: Non-ionic surfactants like Tween 80 are often included in mycobacterial growth media to prevent clumping. Increasing the concentration of Tween 80 or exploring other non-ionic surfactants may help solubilize your compounds, but their potential to form micelles that could sequester the compound should be considered.

dot graph TD{ subgraph "Solubility Enhancement Workflow" A[Lipophilic Pyrazine Compound] --> B{Initial Solubility Test in Media}; B -- "Precipitation Observed" --> C{Troubleshooting Options}; B -- "No Precipitation" --> D[Proceed with Assay]; C --> E[Optimize DMSO Concentration]; C --> F[Incorporate Cyclodextrins]; C --> G[Adjust Surfactant Concentration]; E --> H{Re-evaluate Solubility}; F --> H; G --> H; H -- "Improved" --> D; H -- "Still Poor" --> I[Consider Alternative Formulation]; end node[fillcolor="#F1F3F4", fontcolor="#202124"] A B C D E F G H I }

Caption: Decision workflow for enhancing compound solubility.

Q3: I suspect my compound is not actually killing the bacteria but is interfering with the Alamar Blue readout. How can I confirm this?

A3: Differentiating True Activity from Assay Interference

Lipophilic compounds can sometimes interfere with assay readouts, leading to false-positive results. It's crucial to perform counter-screens to validate your hits.

Validation Steps:

  • Pre-incubation with Alamar Blue: Add your compound to wells containing only media and the Alamar Blue reagent (without bacteria). Incubate for the same duration as your assay and read the fluorescence or absorbance. A change in signal indicates direct interaction with the dye.

  • Bactericidal vs. Bacteriostatic Determination: After determining the MIC, plate the contents of the wells at and above the MIC onto solid agar plates. A bactericidal compound will show no growth, while a bacteriostatic compound will show growth once the inhibitory pressure is removed.

  • Alternative Viability Assays: Use an orthogonal assay to confirm activity. For example, a luciferase-based assay in an engineered M. tuberculosis strain can provide an independent measure of viability.

Q4: My pyrazine analog has a high calculated logP (cLogP). What are the implications for its "drug-likeness" and how can I assess its metabolic stability?

A4: Assessing Drug-Like Properties and Metabolic Fate

A high cLogP can be a double-edged sword. While it may favor cell wall penetration, it can also lead to poor absorption and rapid metabolism.[8] Lipinski's "Rule of Five" suggests that a cLogP greater than 5 can be detrimental to oral bioavailability.[9]

Experimental Assessment of Metabolic Stability:

A microsomal stability assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[10][11]

Microsomal Stability Assay Protocol:

  • Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH regenerating system to ensure sustained enzyme activity.[12]

  • Incubation:

    • In a microcentrifuge tube, combine the microsomes, NADPH regenerating system, and your test compound (final concentration typically 1-10 µM).

    • Incubate at 37°C with gentle agitation.[12]

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Stop the reaction at each time point by adding a cold organic solvent like acetonitrile to precipitate the proteins.[11]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

dot graph TD{ subgraph "Microsomal Stability Assay Workflow" A[Prepare Compound and Reagents] --> B[Incubate Compound with Microsomes and NADPH]; B --> C[Sample at Time Points]; C --> D[Quench Reaction]; D --> E[Protein Precipitation]; E --> F[LC-MS/MS Analysis]; F --> G[Calculate Half-life and Intrinsic Clearance]; end node[fillcolor="#4285F4", fontcolor="#FFFFFF"] A B C D E F G }

Caption: Workflow for the microsomal stability assay.

Data Summary: Interpreting Microsomal Stability Results

In Vitro Half-life (t½)Intrinsic Clearance (CLint)Interpretation
> 30 minLowLow metabolic clearance, likely stable.
10 - 30 minModerateModerate metabolic clearance.
< 10 minHighHigh metabolic clearance, likely unstable.

Note: These are general guidelines, and the interpretation can vary based on the specific drug discovery program goals.

Concluding Remarks

Successfully navigating the challenges of lipophilicity in pyrazine antimycobacterial screening requires a multi-faceted approach. By anticipating solubility issues, employing appropriate formulation strategies, and validating screening hits with orthogonal assays, researchers can increase the likelihood of identifying genuinely promising lead compounds. This guide serves as a foundational resource to troubleshoot common experimental hurdles and to design more robust and reliable screening campaigns.

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC. (2026, January 14).
  • Figure 4. The effect of DMSO on growth of M. tuberculosis . M.... - ResearchGate.
  • Microsomal Stability Assay Protocol | AxisPharm. AxisPharm.
  • Predicting drug activity - Royal Society of Chemistry: Educ
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro Scholar.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC.
  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Journal of Chemical & Engineering Data - ACS Publications. (2012, March 22).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Protocols.io.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation.
  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf.
  • Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC. (2023, May 11).
  • Microsomal Clearance/Stability Assay - Domainex. Domainex.
  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). Pharma's Almanac.
  • Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PMC.
  • Screening of the antimycobacterial activity of novel lipophilic agents by the modified broth based method - PMC.

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Pyrazine Carbonyl Chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling pyrazine carbonyl chloride and its precursors. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling pyrazine carbonyl chloride and its precursors. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable intermediate in their synthetic workflows. As a potent acylating agent, pyrazine carbonyl chloride is a key building block for numerous pharmaceutical compounds, including analogues of the first-line tuberculosis drug, pyrazinamide.[1][2][3] However, its utility is matched by its primary challenge: extreme sensitivity to moisture.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve common issues, ensuring the integrity of your experiments and the success of your syntheses.

Part 1: The Fundamental Challenge - Understanding Moisture Sensitivity

This section delves into the chemical nature of pyrazine carbonyl chloride's reactivity towards water and the direct consequences of unintended exposure.

Q1: What exactly is pyrazine carbonyl chloride, and why is it so reactive with water?

A1: Pyrazine carbonyl chloride is an acyl chloride derivative of pyrazine carboxylic acid.[4] Its high reactivity stems from the chemical nature of the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom.[5]

When pyrazine carbonyl chloride encounters water, which acts as a nucleophile, it undergoes a rapid and irreversible hydrolysis reaction. The water molecule attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion—an excellent leaving group.[4][6] This process forms pyrazine carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is often vigorous and can be observed as fuming when the compound is exposed to atmospheric humidity.

Caption: Nucleophilic acyl substitution: Hydrolysis of pyrazine carbonyl chloride.

Q2: What are the practical consequences of this moisture sensitivity in an experiment?

A2: Accidental exposure to moisture, even in trace amounts from the atmosphere or wet glassware, has several negative consequences:

  • Reagent Degradation: The primary consequence is the conversion of your active reagent into the less reactive pyrazine carboxylic acid, rendering it useless for subsequent acylation reactions.[4]

  • Reduced Yields: If the reagent is partially hydrolyzed, the effective concentration is lowered, leading to incomplete reactions and significantly lower yields of your desired product.

  • Formation of Byproducts: The generated pyrazine carboxylic acid can potentially interfere with your reaction or complicate the purification process.

  • Safety Hazards: The reaction produces hydrogen chloride gas, which is corrosive and toxic.[7] In a poorly ventilated area, this can pose a significant respiratory hazard. On a larger scale, the reaction is exothermic and can cause a dangerous pressure buildup in a sealed container.

Part 2: Proactive Measures - Storage and Handling Protocols

Adhering to strict anhydrous protocols is not merely a recommendation; it is a requirement for success. This section outlines the necessary procedures and equipment.

Q3: What is the correct way to store pyrazine carbonyl chloride?

A3: Proper storage is the first line of defense against degradation. The material should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][8] For long-term storage, consider the following:

  • Primary Container: Use a bottle with a secure, airtight cap, preferably with a PTFE liner. Many suppliers provide moisture-sensitive reagents in specialized bottles like Sure/Seal™ packaging.[9]

  • Secondary Containment: Place the primary container inside a desiccator containing a drying agent (e.g., Drierite® or silica gel) to protect it from ambient humidity during storage.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[10]

  • Incompatibilities: Store separately from incompatible materials such as bases, alcohols, oxidizing agents, and, most importantly, water.[1][7][8]

Q4: What are the minimum equipment requirements for handling this reagent?

A4: To handle pyrazine carbonyl chloride safely and effectively, you must create an environment free from atmospheric moisture. The two primary methods for this are using a glovebox or a Schlenk line.

  • Glovebox: A glovebox (or "dry box") provides the most controlled environment. It is a sealed container filled with a high-purity inert gas, allowing for manipulation of reagents without exposure to air or moisture.[11][12]

  • Schlenk Line: A Schlenk line is a glass manifold connected to both a vacuum source and an inert gas supply. It allows for the evacuation of air from glassware, which is then backfilled with inert gas, creating an inert atmosphere for your reaction.[12]

  • Essential Glassware & Tools:

    • Oven-Dried Glassware: All glassware must be rigorously dried to remove adsorbed moisture, typically by heating in an oven (e.g., >125°C overnight) and cooling under vacuum or a stream of inert gas.[11][13]

    • Syringes and Needles: For transferring the reagent, use dry syringes and long needles to avoid tipping reagent bottles.[11][14]

    • Rubber Septa: High-quality rubber septa are used to seal flasks and reagent bottles, allowing for the introduction of needles while maintaining the inert atmosphere.[11]

Experimental Protocol: Transferring Pyrazine Carbonyl Chloride Under Inert Atmosphere

This protocol describes the standard syringe-transfer technique using a Schlenk line or an inert gas balloon.

1. Preparation:

  • Ensure all glassware (reaction flask, stir bar, etc.) is oven-dried and assembled while hot or assembled cold and flame-dried under vacuum.[11][13]
  • Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen). Use a bubbler to monitor gas flow.[11]
  • Securely fit the reaction flask with a rubber septum.

2. Reagent Bottle Preparation:

  • Puncture the septum of the pyrazine carbonyl chloride bottle with a needle connected to your inert gas line. This will equalize the pressure and create a positive inert gas blanket.
  • Crucially, do not create a vacuum in the reagent bottle , as this can pull in moist air through the septum.[9] Always ensure a slight positive pressure of inert gas.

3. Syringe Transfer:

  • Purge a dry syringe with inert gas 3-5 times by drawing gas from the headspace of a clean, dry flask and expelling it.
  • Insert the purged syringe needle through the septum into the pyrazine carbonyl chloride bottle, ensuring the needle tip is below the surface of the liquid (if molten) or that you can draw the solid powder into the syringe.
  • Slowly withdraw the desired amount of the reagent.
  • Withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe after the reagent. This protects the reagent from any air at the needle tip during transfer.[13]
  • Quickly and carefully withdraw the syringe and insert it into the septum of the reaction flask.
  • Inject the inert gas buffer first, followed by the reagent, directly into the solvent or reaction mixture.

// Define nodes A [label="1. Prepare Glassware\n(Oven/Flame Dry)", fillcolor="#FBBC05"]; B [label="2. Assemble & Purge\n(Vacuum/Inert Gas Cycles)", fillcolor="#FBBC05"]; C [label="3. Establish Positive Pressure\n(N₂/Ar via Bubbler)", fillcolor="#FBBC05"]; D [label="4. Prepare Reagent Bottle\n(Puncture with N₂/Ar line)", fillcolor="#4285F4"]; E [label="5. Purge Syringe\n(3-5x with N₂/Ar)", fillcolor="#4285F4"]; F [label="6. Withdraw Reagent\n+ Inert Gas Buffer", fillcolor="#4285F4"]; G [label="7. Transfer to Reaction\n(Inject Buffer, then Reagent)", fillcolor="#34A853"]; H [label="8. Maintain Inert Atmosphere\nThroughout Reaction", fillcolor="#34A853"];

// Define edges A -> B [label="Cool under vacuum"]; B -> C [label="Connect to gas line"]; C -> G; D -> F; E -> F; F -> G [label="Swiftly"]; G -> H; }

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of the Amide Bond in N-Benzylpyrazine-2-carboxamide: A Comparative IR Spectroscopy Guide

The N-benzylpyrazine-2-carboxamide scaffold is a highly privileged pharmacophore in modern antimycobacterial drug discovery. Its primary mechanism of action involves the inhibition of the mycobacterial enoyl-ACP reductas...

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzylpyrazine-2-carboxamide scaffold is a highly privileged pharmacophore in modern antimycobacterial drug discovery. Its primary mechanism of action involves the inhibition of the mycobacterial enoyl-ACP reductase (InhA), where the carbonyl oxygen of the carboxamide moiety forms a critical hydrogen-bond network with the Tyr158 residue and the NAD+ cofactor of the target enzyme[1].

Because the electron density and conformational geometry of the amide bond directly dictate target binding affinity, Infrared (IR) spectroscopy serves as a frontline analytical tool for structural validation. This guide provides an in-depth comparison of the two primary IR techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —for resolving the delicate Amide I, II, and A bands of N-benzylpyrazine-2-carboxamide derivatives.

Mechanistic Grounding: Vibrational Dynamics of the Pyrazine Amide Bond

The amide bond in N-benzylpyrazine-2-carboxamide is electronically unique. The pyrazine ring is highly electron-withdrawing due to its two para-oriented nitrogen atoms. This pulls electron density away from the amide carbonyl, increasing the double-bond character of the C=O bond. Consequently, the vibrational modes of this specific amide bond deviate slightly from standard aliphatic amides.

Based on established spectral data for fully characterized N-benzylpyrazine-2-carboxamides, the key diagnostic signals are localized in the following regions[2]:

  • Amide A (N-H Stretch): Found between 3280–3400 cm⁻¹ . The exact wavenumber is highly dependent on the solid-state hydrogen bonding network.

  • Amide I (C=O Stretch): Found between 1641–1684 cm⁻¹ . This is the most critical peak for confirming the integrity of the amidic carbonyl[2].

  • Amide II (N-H Bend / C-N Stretch): Typically observed between 1510–1550 cm⁻¹ , confirming the trans-configuration of the secondary amide.

Quantitative Peak Assignments
Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Causality & Electronic Effects
Amide A (N-H stretch)3280 - 3400Dictated by intermolecular H-bonding. Shifts to lower wavenumbers indicate stronger crystalline packing.
Amide I (C=O stretch)1641 - 1684Conjugation with the electron-deficient pyrazine ring increases C=O force constant, shifting the peak upward compared to standard amides.
Amide II (N-H bend)1510 - 1550Arises from the coupling of N-H bending and C-N stretching; highly sensitive to the steric bulk of the N-benzyl group.
Pyrazine Ring (C=C/C=N)1400 - 1480Aromatic ring breathing modes, serving as an internal reference for the heterocyclic core.

Technique Comparison: ATR-Ge vs. KBr Transmission

When analyzing N-benzylpyrazine-2-carboxamides, the choice of sample introduction is critical. The literature heavily favors ATR-FTIR utilizing a Germanium (Ge) crystal over traditional KBr transmission[2],[1].

The Causality Behind the Choice: Traditional Transmission FTIR requires grinding the sample with Potassium Bromide (KBr). KBr is notoriously hygroscopic. Absorbed atmospheric moisture exhibits a broad O-H stretch at ~3400 cm⁻¹ and a strong H-O-H bending vibration at ~1640 cm⁻¹. This water bending mode perfectly overlaps with and obscures the critical Amide I band (1641–1684 cm⁻¹) of the pyrazine carboxamide.

Conversely, ATR-FTIR requires no sample preparation, eliminating moisture artifacts. A Germanium crystal (Refractive Index


) is specifically preferred over Diamond (

) for these highly refractive organic solids. The high refractive index of Ge ensures a shallow, controlled penetration depth of the evanescent wave, preventing peak saturation and the derivative-shaped peak distortions (Christiansen effect) common in highly polar amide bands.
Performance Comparison Matrix
ParameterATR-FTIR (Germanium Crystal)Transmission FTIR (KBr Pellet)
Amide I Resolution Excellent: No water interference at 1645 cm⁻¹.Poor: High risk of masking by H-O-H bend at 1640 cm⁻¹.
Sample Preparation None (Direct powder application).High (Requires rigorous dehydration and co-milling).
Spectral Artifacts Wavelength-dependent penetration depth (requires software correction).Christiansen scattering if particle size > 2 µm.
Throughput High (< 2 minutes per sample).Low (~15 minutes per sample).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Each phase contains an internal checkpoint to prevent the propagation of analytical errors.

Protocol A: ATR-FTIR (Ge Crystal) Analysis (Recommended)

This protocol isolates the pure vibrational modes of the amide bond without matrix interference.

  • Crystal Decontamination & Baseline Validation:

    • Action: Clean the Ge crystal with spectroscopic-grade isopropanol and allow it to evaporate.

    • Self-Validation Check: Run a background scan. The resulting single-beam spectrum must show a flat baseline with >98% transmittance across the 4000–400 cm⁻¹ range. Any peak at 1640 cm⁻¹ indicates residual contamination.

  • Sample Application & Pressure Optimization:

    • Action: Place ~2 mg of N-benzylpyrazine-2-carboxamide powder directly onto the Ge crystal. Lower the pressure anvil.

    • Causality: Intimate contact is required for the evanescent wave to penetrate the sample.

    • Self-Validation Check: Monitor the live spectrum. Gradually increase pressure until the Amide I peak (~1655 cm⁻¹) plateaus in intensity. Do not over-pressurize, as this can induce mechanochemical polymorphic shifts in the crystal lattice.

  • Acquisition & Spectral Correction:

    • Action: Acquire 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: Apply an ATR-correction algorithm. Because ATR penetration depth is deeper at lower wavenumbers, the uncorrected spectrum will artificially inflate the Amide II band relative to the Amide I band. The correction ensures the relative intensities match standard transmission literature.

Protocol B: Transmission FTIR (KBr Pellet) Analysis (Legacy Alternative)

Use this only if ATR is unavailable, strictly adhering to moisture-exclusion practices.

  • Matrix Dehydration (Critical Step):

    • Action: Bake FT-IR grade KBr powder at 200°C for a minimum of 2 hours. Store in a desiccator.

    • Causality: Removes hygroscopic water that masks the 1641–1684 cm⁻¹ amidic carbonyl signal[2].

  • Co-Milling & Pressing:

    • Action: Mill 1 mg of the API with 99 mg of dehydrated KBr in an agate mortar for exactly 60 seconds. Press under 10 tons of vacuum pressure for 2 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent. Opacity indicates particle sizes > 2 µm, which will cause severe baseline sloping due to Mie scattering, invalidating the Amide A band readings.

  • Acquisition & Water Verification:

    • Action: Acquire the spectrum.

    • Self-Validation Check: Before analyzing the Amide I band, check the 3400 cm⁻¹ region. If a massive, broad parabolic curve is present, the pellet has absorbed atmospheric moisture. The pellet must be discarded and remade, as the Amide I reading at ~1645 cm⁻¹ is now compromised.

Decision Workflow Visualization

The following workflow illustrates the logical decision-making process for analyzing the N-benzylpyrazine-2-carboxamide amide bond, highlighting the critical validation checkpoints.

Workflow Start N-benzylpyrazine-2-carboxamide Sample Prep Decision Select IR Technique Start->Decision ATR ATR-FTIR (Ge Crystal) Recommended Decision->ATR High Precision KBr Transmission (KBr Pellet) Alternative Decision->KBr Legacy Method ATR_Val Validation: Check Baseline (No H2O) ATR->ATR_Val KBr_Val Validation: Bake KBr at 200°C KBr->KBr_Val Result Resolve Amide I (1641-1684 cm⁻¹) & Amide A (3280-3400 cm⁻¹) ATR_Val->Result KBr_Val->Result

FTIR Workflow for N-benzylpyrazine-2-carboxamide Amide Bond Resolution.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. nih.gov.[Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. mdpi.com.[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. mdpi.com.[Link]

Sources

Comparative

Reference Standards for Pyrazine Carboxamide Bioassays: A Technical Comparison Guide

Introduction: The Pro-Drug Challenge Pyrazine carboxamide, universally known in the pharmaceutical sector as Pyrazinamide (PZA) , presents a unique challenge in bioassay development. Unlike direct-acting antimicrobials,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pro-Drug Challenge

Pyrazine carboxamide, universally known in the pharmaceutical sector as Pyrazinamide (PZA) , presents a unique challenge in bioassay development. Unlike direct-acting antimicrobials, PZA is a pro-drug . It requires conversion into its active form, Pyrazinoic Acid (POA) , by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) to exert its bactericidal effect against Mycobacterium tuberculosis [1][4].[1][2][3][4]

This mechanism creates a critical dependency on the quality of your reference standard. In bioassays—specifically Minimum Inhibitory Concentration (MIC) testing and enzymatic kinetic studies—impurities in the reference material (specifically trace contamination with POA) can lead to false-positive susceptibility results .

This guide objectively compares reference standard grades, outlining why "Reagent Grade" materials often fail in sensitive bioassays and how to implement a self-validating selection protocol.

The Reference Standard Landscape

When selecting a standard for PZA bioassays, you are generally choosing between three distinct tiers. The choice dictates the validity of your biological data.

Comparative Performance Matrix
FeatureCertified Reference Material (CRM) / USP / EP Reagent Grade (>98%) Active Metabolite Standard (POA)
Primary Application Regulatory Release, Clinical MIC, QCEarly-stage Screening, Chemical SynthesisMechanistic Control, pncA Independent Assay
Traceability Metrological (NIST/Pharmacopeial)Vendor-specific (COA only)Chemical Structure Confirmation
Purity (PZA) Typically >99.9%>98% (Variable)N/A
Critical Impurity Pyrazinoic Acid (POA) < 0.1% POA often 0.5% - 1.5% 100% POA
Bioassay Risk Low. Ensures activity is due to enzymatic conversion.High. Pre-existing POA can bypass pncA resistance mechanisms, masking resistance.Used as a positive control for transport/efflux.
pH Sensitivity Buffered/Salt-form characterization provided.Unknown salt/buffer capacity.Highly pH dependent (pKa ~2.9).
Why "Reagent Grade" Fails in Bioassays

In enzymatic assays (e.g., Wayne’s Assay), the readout is the detection of POA. If your PZA substrate (Reference Standard) already contains 1% POA due to hydrolysis during storage or poor synthesis, your background signal will be elevated. In MIC assays, pncA-mutant strains (PZA-resistant) might appear susceptible if the "Reagent Grade" PZA releases enough free POA to kill the bacteria directly, bypassing the need for the enzyme [1][6].

Mechanistic Visualization

To understand the reference standard requirements, one must visualize the PZA activation pathway. The standard must be pure PZA to validate the "Activation" step.

PZA_Pathway PZA_Ext PZA (Ref Standard) Extracellular PZA_Int PZA Intracellular PZA_Ext->PZA_Int Passive Diffusion PncA Pyrazinamidase (pncA Enzyme) PZA_Int->PncA Substrate Binding POA_Int POA (Active) Intracellular PncA->POA_Int Hydrolysis POA_Ext POA Extracellular POA_Int->POA_Ext Efflux Pump Damage Membrane Collapse & Ribosome Trapping POA_Int->Damage Bactericidal Effect HPOA H-POA (Protonated) POA_Ext->HPOA Protonation (pH < 6.0) Proton H+ (Acidic pH) Proton->HPOA HPOA->POA_Int Re-entry (Accumulation)

Caption: PZA Mechanism of Action. The bioassay relies on the integrity of the PZA -> POA conversion. Pre-existing POA in the standard bypasses the PncA checkpoint.

Experimental Protocols

Protocol A: Self-Validating PZA Susceptibility Assay (Modified REMA)

This protocol incorporates a "Metabolite Control" to validate the reference standard performance.

Objective: Determine MIC of PZA while ruling out false susceptibility due to standard degradation.

Materials:

  • Primary Standard: Pyrazinamide CRM (Sigma/USP) [2].

  • Control Standard: Pyrazinoic Acid (POA) (>99%).

  • Medium: Middlebrook 7H9 broth supplemented with OADC, adjusted to pH 6.0 (Critical Step). PZA is inactive at neutral pH [4][5].[5]

Workflow:

  • Preparation of Stock:

    • Dissolve PZA CRM in water to 10 mg/mL. Filter sterilize (0.22 µm).

    • Validation Step: Check pH of stock.[1] Significant drop indicates hydrolysis to POA.

  • Inoculum Prep:

    • Adjust M. tuberculosis culture to McFarland 0.5. Dilute 1:10.

  • Plate Setup (96-well):

    • Rows A-D (Test): Serial dilution of PZA CRM (Range: 800 µg/mL to 6.25 µg/mL).

    • Rows E-F (Mechanistic Control): Serial dilution of POA Standard.

    • Rows G-H (Controls): Growth control (No drug), Negative control (Media only).

  • Incubation:

    • Incubate at 37°C for 7 days. Add Resazurin (Alamar Blue). Incubate 24h.

  • Data Interpretation:

    • Valid Run: Growth control is pink. Negative control is blue.

    • PZA Susceptible: Blue color at <100 µg/mL PZA.

    • PZA Resistant / POA Susceptible: Pink at >100 µg/mL PZA, but Blue in POA rows. This confirms the resistance is due to pncA mutation (enzyme loss), not transport failure.

    • False Susceptibility Flag: If a known pncA mutant is inhibited by your PZA standard, your standard is contaminated with POA.

Protocol B: Enzymatic Hydrolysis Screen (Wayne’s Method Adaptation)

Used to verify the purity of the PZA standard before use in critical assays.

  • Reagent: Prepare 1% Ferrous Ammonium Sulfate.

  • Substrate: Prepare 100 µg/mL solution of your PZA Reference Standard in buffer.

  • Blank Test: Add Ferrous Ammonium Sulfate to the PZA solution without bacteria .

  • Readout:

    • Clear/Yellow: PZA is pure. Proceed to bioassay.[5][6]

    • Pink/Red Band: Positive reaction with free Pyrazinoic Acid. REJECT Standard. The standard has degraded and will skew kinetic data [1].

Selection Decision Tree

Use this logic flow to select the appropriate standard for your specific development stage.

Selection_Tree Start Select PZA Standard Purpose What is the Assay Purpose? Start->Purpose Branch1 Clinical MIC / Release Testing Purpose->Branch1 Branch2 High-Throughput Screening Purpose->Branch2 Branch3 PK / Bioanalysis (LC-MS) Purpose->Branch3 Branch4 Mechanistic / Resistance Study Purpose->Branch4 Sol1 USE: USP/EP Reference Standard (Traceable, High Purity) Branch1->Sol1 Sol2 USE: Reagent Grade (>98%) *Must run Protocol B (Blank Test)* Branch2->Sol2 Sol3 USE: Isotopically Labeled (Pyrazinamide-d3) Branch3->Sol3 Sol4 USE: Dual Standards 1. PZA CRM (Substrate) 2. POA (Control) Branch4->Sol4

Caption: Decision matrix for selecting Pyrazine Carboxamide standards based on experimental intent.

Technical Insights & Troubleshooting

  • The pH Paradox: PZA bioassays are notoriously difficult because PZA activity decreases as pH increases. Standard media (pH 6.8) renders PZA almost inactive (MIC > 2000 µg/mL). You must acidify media to pH 5.5–6.0.

    • Tip: When acidifying, use a buffer with high capacity (e.g., Phosphate-Citrate). Weak buffering allows bacterial metabolism to shift the pH, invalidating the MIC [4][5].

  • Solubility vs. Stability: PZA is soluble in water, but aqueous solutions hydrolyze to POA over time, especially if autoclaved or stored in light.

    • Rule: Never autoclave PZA solutions. Filter sterilize only. Always prepare fresh or store aliquots at -20°C.

  • Internal Standards for LC-MS: For bioanalysis (PK studies), simple structural analogs (like Nicotinamide) are insufficient due to matrix effects. Pyrazinamide-d3 is the required internal standard for accurate quantification in plasma [7].

References

  • NIST. (2023). Pyrazinamide Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Zhang, Y., et al. (2014). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs. ResearchGate. Retrieved from [Link]

  • Shi, W. (2021).[8] Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI Antibiotics.[9] Retrieved from [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[9][10] Retrieved from [Link]

Sources

Validation

Comparative Validation of Antimycobacterial Activity Against Mycobacterium tuberculosis H37Rv: A Methodological Guide

Mycobacterium tuberculosis H37Rv (ATCC 27294) remains the universally accepted, fully virulent reference strain for antitubercular drug discovery and validation[1]. When screening novel compounds or validating the effica...

Author: BenchChem Technical Support Team. Date: March 2026

Mycobacterium tuberculosis H37Rv (ATCC 27294) remains the universally accepted, fully virulent reference strain for antitubercular drug discovery and validation[1]. When screening novel compounds or validating the efficacy of existing regimens, selecting the appropriate phenotypic assay to determine the Minimum Inhibitory Concentration (MIC) is a critical decision that impacts throughput, cost, and clinical translatability[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the three predominant platforms used in modern mycobacteriology: the Resazurin Microtiter Assay (REMA), the Mycobacteria Growth Indicator Tube (MGIT) 960 system, and the Agar Proportion Method (APM)[2][3][4]. Rather than merely listing steps, this guide dissects the mechanistic causality behind each protocol, ensuring that your experimental design functions as a rigorous, self-validating system.

Quantitative Benchmarking & Platform Selection

MIC values for H37Rv can slightly vary across platforms. This variance is not an error; it is a causal result of differing media compositions (e.g., Middlebrook 7H9 broth vs. 7H10 agar), oxygen availability, and the specific detection thresholds of the indicators used[5].

Table 1: Performance Matrix and H37Rv MIC Benchmarks
Assay PlatformReadout MechanismTurnaround TimeThroughputH37Rv MIC: IsoniazidH37Rv MIC: Rifampicin
REMA Colorimetric (Redox)8–10 daysHigh (96-well)0.03 – 0.06 µg/mL0.06 – 0.25 µg/mL
MGIT 960 Fluorometric (O2 Quench)5–14 daysMedium (Automated)0.05 – 0.10 µg/mL0.125 – 0.50 µg/mL
APM Visual (Colony Count)21–28 daysLow (Plates)0.10 – 0.20 µg/mL0.25 – 1.00 µg/mL

(Data synthesized from standardized H37Rv validation studies[3][4][6][7][8])

The Resazurin Microtiter Assay (REMA)

The REMA platform is the workhorse of early-stage drug discovery due to its 96-well format and low cost[1].

Mechanistic Causality

REMA relies on the metabolic activity of live mycobacteria. Resazurin is a blue, non-fluorescent redox dye. Actively respiring cells utilize oxidoreductase enzymes to reduce resazurin into resorufin—a pink, highly fluorescent compound[4][8]. The MIC is visually or fluorometrically defined as the lowest drug concentration that prevents this colorimetric shift[7].

Self-Validating System & Quality Control

A valid REMA plate must be internally controlled. If the Sterility Control (media only) turns pink, the broth is contaminated. If the Growth Control (drug-free H37Rv) remains blue, the initial inoculum was either dead or insufficient in titer, rendering the entire plate invalid[9].

Step-by-Step Protocol
  • Inoculum Preparation: Grow H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to mid-log phase (OD600 ~0.6–0.8)[7]. Causality: Tween-80 is mandatory; it prevents mycobacterial clumping. Clumping leads to non-uniform well inoculation, which artificially inflates MIC values[4].

  • Standardization: Adjust the suspension to a McFarland 1.0 standard, then dilute 1:20 in fresh 7H9 broth[4].

  • Drug Plating: Perform 2-fold serial dilutions of the test compound across a 96-well plate (100 µL/well)[9].

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well[9].

  • Primary Incubation: Seal plates in secondary containers to prevent aerosolization and incubate at 37°C for 7 days[1][9].

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well[9]. Causality: Resazurin is added at day 7, not day 0, because prolonged exposure to the dye can be mildly toxic to mycobacteria, and early reduction by the initial inoculum could yield false positives before the drug exerts its bactericidal effect[8][9].

  • Secondary Incubation: Incubate for an additional 24–48 hours and record the color shift[9].

REMA_Workflow Start H37Rv Culture (Mid-log phase) Inoculum Standardize Inoculum (McFarland 1.0) Start->Inoculum Plate 96-Well Plate (Drug Serial Dilutions) Inoculum->Plate Incubate1 Primary Incubation (7 Days at 37°C) Plate->Incubate1 Resazurin Add Resazurin (Oxidized, Blue) Incubate1->Resazurin Incubate2 Secondary Incubation (24-48 Hours) Resazurin->Incubate2 Viable Viable Cells (Reductase Active) Incubate2->Viable Drug Ineffective Dead Inhibited Cells (Metabolically Inactive) Incubate2->Dead Drug Effective Pink Resorufin Formed (Pink = Growth) Viable->Pink Blue Resazurin Unchanged (Blue = No Growth) Dead->Blue

Fig 1. REMA Workflow and Redox-Mediated Colorimetric Readout Mechanism.

The BACTEC MGIT 960 System

The MGIT 960 system is the automated clinical standard, ideal for translating early-stage compounds into clinically relevant susceptibility profiles[3][6].

Mechanistic Causality

The MGIT system utilizes a modified Middlebrook 7H9 broth containing a ruthenium pentahydrate fluorochrome embedded in silicone at the tube's base. This fluorochrome is dynamically quenched by dissolved oxygen. As actively respiring H37Rv consumes oxygen, the fluorochrome is de-quenched, emitting fluorescence under UV light (measured as Growth Units, GU)[5].

Self-Validating System & Quality Control

The system relies on a proportional growth control. A 1:100 diluted drug-free growth control is run alongside the drug tubes. The assay automatically validates itself: if the growth control fails to reach 400 GU within 4 to 13 days, the system flags the assay as invalid due to poor inoculum viability[3].

Step-by-Step Protocol
  • Tube Preparation: Supplement 7 mL MGIT tubes with 0.8 mL of MGIT OADC enrichment and the specific concentration of the test drug[5].

  • Inoculum Preparation: Adjust a positive H37Rv culture to a 0.5 McFarland standard. Dilute 1:5 for drug-containing tubes, and 1:100 for the growth control[3].

  • Inoculation: Inoculate 0.5 mL of the respective suspensions into the tubes[8].

  • Incubation & Monitoring: Load tubes into the MGIT 960 instrument. The system continuously monitors fluorescence at 37°C[6].

  • Interpretation: When the control tube reaches 400 GU, the instrument evaluates the drug tube. If the drug tube is <100 GU, the strain is susceptible (the drug successfully inhibited oxygen consumption)[3].

MGIT_Mechanism Tube MGIT Tube (7H9 Broth + Drug) Sensor Ruthenium Fluorochrome (Quenched by O2) Tube->Sensor Inoculate Inoculate H37Rv (0.5 McFarland) Tube->Inoculate O2_Consump O2 Consumed (Quenching Relieved) Sensor->O2_Consump O2_Remain O2 Remains (Quenching Maintained) Sensor->O2_Remain Respiring Actively Respiring Mycobacteria Inoculate->Respiring Drug Fails Inhibited Drug-Inhibited Mycobacteria Inoculate->Inhibited Drug Succeeds Respiring->O2_Consump Inhibited->O2_Remain Fluorescence High Fluorescence (>400 GU) = Resistant O2_Consump->Fluorescence NoFluorescence Low Fluorescence (<100 GU) = Susceptible O2_Remain->NoFluorescence

Fig 2. MGIT 960 Oxygen-Quenching Fluorometric Detection Pathway.

Agar Proportion Method (APM)

Despite its long turnaround time, APM remains the definitive "gold standard" for resolving discordant results and confirming true resistance ratios[2][6].

Mechanistic Causality

APM calculates the exact proportion of resistant mutants within a bacterial population. It relies on the physical separation of colony-forming units (CFUs) on solid Middlebrook 7H10 or 7H11 agar. Resistance is strictly defined: if the number of colonies on the drug-containing quadrant is ≥1% of the colonies on the drug-free quadrant, the population is deemed resistant[7].

Self-Validating System & Quality Control

The assay's mathematical validity depends entirely on the control plates. The 10^-4 dilution control plate must yield between 20 and 100 countable CFUs. If the CFUs fall outside this range, the 1% resistance threshold cannot be statistically verified, and the assay must be repeated[7].

Step-by-Step Protocol
  • Media Preparation: Prepare Middlebrook 7H10 agar with OADC. Add test drugs to specific quadrants of a divided petri dish before the agar solidifies[7].

  • Inoculum Dilution: Prepare two precise dilutions of the H37Rv suspension: 10^-2 and 10^-4.

  • Inoculation: Plate 0.1 mL of each dilution onto both drug-free and drug-containing quadrants.

  • Incubation: Incubate plates at 37°C with 5–10% CO2 for 21 to 28 days[6]. Causality: CO2 supplementation is required to buffer the pH of the solid media and stimulate robust mycobacterial growth over the long incubation period.

  • Enumeration: Count CFUs. Calculate the proportion: (CFUs on drug quadrant / CFUs on drug-free quadrant) × 100.

APM_Logic Agar Middlebrook 7H10 Agar (Divided Quadrants) Control Drug-Free Quadrant (Control) Agar->Control Drug Drug-Supplemented Quadrant (Test) Agar->Drug Incubate Incubate 21-28 Days (37°C, 5% CO2) Control->Incubate Drug->Incubate CountC Count Control CFUs (e.g., 100 CFUs) Incubate->CountC CountD Count Test CFUs Incubate->CountD Ratio Calculate Proportion: (Test CFUs / Control CFUs) x 100 CountC->Ratio CountD->Ratio Resistant ≥ 1% Growth (Resistant) Ratio->Resistant Susceptible < 1% Growth (Susceptible) Ratio->Susceptible

Fig 3. Agar Proportion Method (APM) Resistance Ratio Logic.

Conclusion

For initial hit-to-lead drug discovery against M. tuberculosis H37Rv, the REMA platform offers the best balance of high throughput and cost-efficiency. As compounds progress toward pre-clinical validation, transitioning to the MGIT 960 system provides automated, clinically standardized data. Finally, the Agar Proportion Method should be reserved as the definitive tie-breaker for resolving discordant MICs and confirming exact resistance ratios.

References

  • Title: Resazurin microtiter assay (REMA)
  • Source: acm.or.
  • Source: nih.
  • Source: asm.
  • Source: nirt.res.
  • Source: frontiersin.
  • Source: nih.
  • Source: e-century.
  • Source: nih.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloropyrazine Derivatives

For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, a deep understanding of mass spectrometry fragmentation is indispensabl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, a deep understanding of mass spectrometry fragmentation is indispensable. The pyrazine scaffold is a ubiquitous motif in medicinal chemistry, and its halogenated derivatives, particularly 5-chloropyrazines, represent a critical class of intermediates and final compounds. This guide provides an in-depth comparison of the fragmentation behavior of 5-chloropyrazine derivatives under various ionization techniques, supported by experimental data and mechanistic insights to aid in their characterization.

Introduction: The Significance of 5-Chloropyrazine Derivatives

5-Chloropyrazine derivatives are key building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavoring agents. The presence of the chloro- and pyrazine moieties imparts unique physicochemical properties that are often crucial for their intended biological function. Mass spectrometry stands as a primary analytical tool for the identification and structural confirmation of these compounds. Understanding their fragmentation patterns is not merely an academic exercise; it is fundamental to reaction monitoring, impurity profiling, and metabolic studies.

This guide will compare and contrast the fragmentation pathways of 5-chloropyrazine derivatives under two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), often coupled with Collision-Induced Dissociation (CID) for tandem mass spectrometry (MS/MS).

Fundamental Principles: Ionization and Fragmentation Dynamics

The fragmentation of a molecule in a mass spectrometer is dictated by the ionization method employed and the inherent structural stability of the analyte.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive fragmentation and the generation of a characteristic mass spectrum that serves as a molecular fingerprint. While highly reproducible and excellent for library matching, the molecular ion may be weak or absent for less stable compounds.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). This method imparts minimal excess energy, often resulting in an abundant molecular ion with little to no fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated or deprotonated molecule is isolated and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.

The nature of the substituent on the 5-chloropyrazine ring plays a pivotal role in directing the fragmentation pathways, influencing the stability of the resulting fragment ions.

Comparative Fragmentation Analysis of 5-Chloropyrazine Derivatives

To illustrate the distinct fragmentation patterns, we will compare the behavior of representative 5-chloropyrazine derivatives featuring electron-donating and electron-withdrawing groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, 5-chloropyrazine derivatives typically exhibit fragmentation pathways dominated by the pyrazine ring and the chloro substituent.

A common fragmentation pathway for pyrazines, in general, is the loss of hydrogen cyanide (HCN). For 2-chloropyrazine, the parent compound, the NIST Mass Spectrometry Data Center provides a reference spectrum showing characteristic fragments.[1] The molecular ion (m/z 114) is prominent, and key fragments arise from the loss of chlorine and subsequent ring cleavage.

Table 1: Key EI Fragment Ions for Hypothetical 5-Chloropyrazine Derivatives

DerivativeMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
5-Chloro-2-aminopyrazine129/13194 ([M-Cl]⁺), 67 ([M-Cl-HCN]⁺)
5-Chloro-2-methoxypyrazine144/146129/131 ([M-CH₃]⁺), 114 ([M-CH₂O]⁺˙), 79 ([M-CH₂O-Cl]⁺)
Methyl 5-chloropyrazine-2-carboxylate172/174141/143 ([M-OCH₃]⁺), 113/115 ([M-COOCH₃]⁺)

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

EI_Fragmentation

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

ESI-MS of 5-chloropyrazine derivatives in positive ion mode will primarily yield the protonated molecule, [M+H]⁺. Subsequent CID in an MS/MS experiment reveals structurally informative fragments. The fragmentation of even-electron ions, such as [M+H]⁺, often proceeds through different mechanisms than the radical cations formed in EI.

For derivatives with basic sites, such as an amino group, protonation will preferentially occur at that site. The subsequent fragmentation will be influenced by the stability of the resulting charge-retaining fragments.

Table 2: Key ESI-CID Fragment Ions for Protonated 5-Chloropyrazine Derivatives

DerivativePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
5-Chloro-2-aminopyrazine130/132113/115 ([M+H-NH₃]⁺), 95 ([M+H-Cl]⁺)
5-Chloro-2-methoxypyrazine145/147130/132 ([M+H-CH₃]⁺), 115 ([M+H-CH₂O]⁺)
Methyl 5-chloropyrazine-2-carboxylate173/175141/143 ([M+H-CH₃OH]⁺), 115 ([M+H-COOCH₃]⁺)

The loss of small, stable neutral molecules like ammonia (from amines), methanol (from methyl esters), or carbon monoxide is common in CID.

ESI_CID_Fragmentation

Experimental Protocols for Mass Spectrometric Analysis

The choice of experimental parameters is critical for obtaining high-quality, reproducible mass spectra. Below are representative protocols for the analysis of 5-chloropyrazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is suitable for volatile and thermally stable 5-chloropyrazine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Injector: Operate in split or splitless mode depending on the sample concentration, with an injector temperature of 250 °C.

    • Oven Program: A typical starting temperature is 100 °C, held for 1 minute, then ramped at 10 °C/min to 280 °C and held for 5 minutes. This program should be optimized based on the volatility of the specific derivative.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Causality Behind Choices: The 70 eV electron energy is a standard condition that provides consistent and extensive fragmentation, allowing for comparison with established mass spectral libraries like the NIST/EPA/NIH library.[2][3] The non-polar GC column separates compounds primarily based on their boiling points.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

This is the method of choice for less volatile or thermally labile 5-chloropyrazine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. A gradient from 5% to 95% B over several minutes is common.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: Maintained at 40 °C to ensure reproducible retention times.

  • MS/MS Detection (ESI-CID):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas: Nitrogen at a flow rate and temperature optimized for the instrument and mobile phase flow rate (e.g., 350 °C).

    • Collision Gas: Argon.

    • Collision Energy: This is a critical parameter that needs to be optimized for each compound. A collision energy ramp (e.g., 10-40 eV) can be used to observe a range of fragment ions.

Causality Behind Choices: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal. A C18 column is a versatile choice for separating a wide range of moderately polar compounds. Optimizing the collision energy is crucial; too low, and no fragmentation will be observed, too high, and only small, non-specific fragments will be produced.

Experimental_Workflow

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of 5-chloropyrazine derivatives is a predictable yet nuanced process, heavily influenced by the chosen ionization technique and the nature of other substituents on the pyrazine ring.

  • EI-MS provides rich, fingerprint-like fragmentation patterns ideal for library matching and the identification of known compounds. Key fragmentation pathways involve the loss of the chlorine atom and cleavage of the pyrazine ring, often with the expulsion of HCN.

  • ESI-MS/MS is a more versatile technique, suitable for a broader range of derivatives. It provides clear molecular weight information and controlled fragmentation through CID, which is invaluable for the structural elucidation of novel compounds. Common neutral losses in CID include those corresponding to the substituent and HCl.

By understanding the fundamental differences between these techniques and the factors that govern fragmentation, researchers can select the most appropriate method for their analytical needs and confidently interpret the resulting mass spectra. This guide serves as a foundational resource for navigating the structural characterization of this important class of heterocyclic compounds.

References

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Smyth, W. F. The Characterisation of Synthetic and Natural Product Pharmaceuticals by Functional Group Analysis using Electrospray Ionisation-Ion trap Mass Spectrometry (ESI-MSn). RUIdeRA. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Chloropyrazine. NIST Chemistry WebBook. [Link]

  • PubChemLite. Methyl 5-chloropyrazine-2-carboxylate (C6H5ClN2O2). [Link]

  • University of Arizona. Mass Spectrometry. [Link]

  • ResearchGate. Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines from CH 2... [Link]

  • Bruker. Bruker NIST Mass Spectral Library. [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • Stein, S. E., & Heller, D. (2017). Mass Spectral Library Quality Assurance by Inter-Library Comparison. Journal of the American Society for Mass Spectrometry, 28(5), 944–951. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

[1][2][3][4][5] Executive Summary & Chemical Profile This guide mandates the operational protocols for the safe handling and disposal of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide .[1][2][3][4] As a halogenated py...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary & Chemical Profile

This guide mandates the operational protocols for the safe handling and disposal of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide .[1][2][3][4] As a halogenated pyrazine derivative often utilized in antimycobacterial and kinase inhibitor research, this compound presents specific environmental and toxicological risks.[1][3][4]

Critical Directive: Due to the presence of chlorine substituents on both the pyrazine and benzyl rings, this compound and its solutions are classified strictly as Halogenated Organic Waste .[2][4] Under no circumstances should this material enter non-halogenated waste streams or municipal water systems.[3][4]

Physicochemical Profile for Disposal
PropertySpecificationOperational Implication
Molecular Formula C₁₂H₉Cl₂N₃OHigh halogen content requires high-temp incineration.[1][2][4]
Molecular Weight ~282.13 g/mol Heavy organic; likely precipitates in aqueous waste.[2][4]
Physical State Solid (Powder)Dust generation risk; requires particulate containment.[1][2][4][5]
Solubility DMSO, DMF, Chlorinated SolventsCompatible with halogenated solvent waste streams.[1][2][3]
Hazard Class (GHS) Irritant / Aquatic ToxicityH400/H410: Very toxic to aquatic life.[1][2][4]

Hazard Identification & Pre-Disposal Segregation

Before initiating disposal, you must validate the waste matrix.[1][3][4] The "Self-Validating" safety step here is the Halogen Test : if the waste stream contains >1% halogens, it defaults to the halogenated stream to prevent illegal disposal.[2]

Toxicology & Environmental Fate[2][3][5][6]
  • Aquatic Toxicity: Halogenated aromatics are persistent bioaccumulators.[1][2][4] Release into drains is a violation of the Clean Water Act (USA) and WFD (EU).[2][4]

  • Combustion Byproducts: Improper incineration (low temp) generates Hydrogen Chloride (HCl) gas and potential Dioxins/Furans.[1][2][4]

Segregation Protocol
  • Solid Waste: Pure compound, contaminated gloves, and weighing boats.[1][2][3][4]

    • Container: Wide-mouth HDPE jar or double-lined biohazard bag.[1][4]

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."[1][4]

  • Liquid Waste (Mother Liquors): Solutions in DMSO, DCM, or Chloroform.[1][2][3][4]

    • Container: Glass or Fluorinated HDPE carboy.[1][4]

    • Label: "Hazardous Waste - Halogenated Solvent ."[1][2][4][6]

Detailed Disposal Workflow

This workflow is designed to minimize operator exposure and ensure regulatory compliance (RCRA/EPA).[1][2][4]

Step-by-Step Procedure
A. Solid Waste Disposal[1][3][4]
  • Containment: Transfer the solid 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide into a primary sealable container (scintillation vial or jar).

  • Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene bag.

  • Tagging: Affix a hazardous waste tag detailing:

    • Chemical Name (No abbreviations).

    • Hazards: "Irritant," "Environmental Toxin."[1][3][4]

    • Date of accumulation start.[1][4]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric/Nitric) or oxidizers, as pyrazines can react exothermically or form unstable salts.[1][2][4]

  • Transfer: Pour solution into the Halogenated Waste carboy using a funnel.

    • Note: If the solvent is non-halogenated (e.g., Methanol), the presence of the solute (the chlorinated pyrazine) reclassifies the entire mixture as Halogenated Waste.[1][2][3]

  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of Dichloromethane (DCM) or Acetone.[1][2][4] Add rinsate to the Halogenated Waste container.[1][2][4]

C. Destruction Method (End-of-Life)

The only acceptable destruction method for this compound is High-Temperature Incineration (>1100°C) with secondary combustion chambers and acid gas scrubbing.[1][2][4]

  • Mechanism: High temperature breaks the C-Cl bonds.[2][4]

  • Scrubbing: Neutralizes the resulting HCl gas.[2][4]

Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for segregating this specific chemical waste.

WasteDisposal Start Waste Generation: 5-Chloro-N-(4-chlorobenzyl) pyrazine-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPack Double Bag in 6-mil Polyethylene Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: Hazardous Solid (Toxic/Irritant) SolidPack->SolidLabel FinalStream Halogenated Waste Stream (Incineration >1100°C) SolidLabel->FinalStream HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv No Halogens HaloSolv->FinalStream Reclass RECLASSIFY as Halogenated Waste NonHaloSolv->Reclass Contaminated by Cl-Pyrazine Reclass->FinalStream

Figure 1: Waste segregation logic tree ensuring all traces of the chlorinated pyrazine enter the correct incineration stream.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Remove personnel from the immediate area. If powder is airborne, allow 15 minutes for settling.[3][4]

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1][2][3][4][6] If dust is visible, use an N95 or P100 respirator.[1][3][4]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.[2][3][4]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[1][2][4]

  • Disposal: Place all cleanup materials into a hazardous waste bag. Label as "Debris contaminated with Halogenated Organics."[1][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4]

  • U.S. Environmental Protection Agency. (2023).[1][2][4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][4] [2][3][4]

  • Doležal, M., et al. (2012).[1][2][3][4] "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation". Molecules, 17(11), 13384-13400.[1][2][3] (Provides synthesis and structural context for the specific compound). [1][2][3][4]

  • PubChem. (2023).[1][2][4] Compound Summary: Chloropyrazine carboxamide derivatives. National Library of Medicine.[4]

Sources

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